3-Tert-butyl-5-methylphenol
Description
Structure
3D Structure
Properties
IUPAC Name |
3-tert-butyl-5-methylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O/c1-8-5-9(11(2,3)4)7-10(12)6-8/h5-7,12H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOISCPZYGOECQA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)O)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40197640 | |
| Record name | 5-tert-Butyl-m-cresol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40197640 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4892-31-3 | |
| Record name | 3-tert-Butyl-5-methylphenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4892-31-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-tert-Butyl-m-cresol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004892313 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-tert-Butyl-m-cresol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40197640 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-tert-butyl-m-cresol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.195 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 5-TERT-BUTYL-M-CRESOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RVG6AEG5R8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Technical Monograph: 3-Tert-butyl-5-methylphenol
The following is an in-depth technical monograph designed for researchers and drug development professionals. It prioritizes the distinction between the requested meta-isomer and its common industrial analogs, addressing a frequent point of confusion in chemical sourcing.
CAS Number: 4892-31-3 IUPAC Name: 3-tert-Butyl-5-methylphenol Synonyms: 5-tert-Butyl-m-cresol (Ambiguous), 3-Methyl-5-tert-butylphenol
Part 1: Executive Technical Summary
3-Tert-butyl-5-methylphenol (CAS 4892-31-3) is a meta,meta-disubstituted phenolic compound utilized primarily as a specialized intermediate in the synthesis of antioxidants, polymerization inhibitors, and pharmaceutical scaffolds.
CRITICAL ISOMER ALERT: Researchers must distinguish this compound from its thermodynamic isomer, 2-tert-butyl-5-methylphenol (CAS 88-60-8) , which is the standard industrial intermediate often sold under similar trade names.
-
CAS 4892-31-3 (The Topic): The tert-butyl group is at the meta position relative to the hydroxyl. This configuration is sterically unique, leaving the phenolic hydroxyl accessible for hydrogen bonding while increasing lipophilicity.
-
CAS 88-60-8 (The Common Analog): The tert-butyl group is at the ortho position. This creates significant steric hindrance around the hydroxyl, a feature exploited for radical scavenging (antioxidant activity).
This guide focuses on the specific properties and synthesis logic of the 3-substituted (meta) isomer, which requires distinct synthetic strategies compared to the ortho-isomer.
Part 2: Chemical Identity & Physicochemical Profile
The 3,5-substitution pattern provides a "privileged scaffold" for Fragment-Based Drug Discovery (FBDD), allowing researchers to probe hydrophobic pockets in protein targets without the steric clash often introduced by ortho-substitution.
Table 1: Physicochemical Constants
| Property | Value / Description | Note |
| Molecular Formula | C₁₁H₁₆O | |
| Molecular Weight | 164.25 g/mol | |
| Appearance | White to off-white crystalline solid | |
| Melting Point | ~48–52 °C (Typical) | Note: Often conflated with CAS 88-60-8 in databases. Verify via NMR. |
| LogP (Predicted) | 3.71 | High lipophilicity suitable for CNS penetration models. |
| pKa (Predicted) | ~10.2 | Less acidic than ortho-substituted phenols due to lack of steric inhibition of resonance. |
| Solubility | Soluble in DMSO, MeOH, DCM; Insoluble in water. |
Part 3: Synthesis & Manufacturing Logic
Direct Friedel-Crafts alkylation of m-cresol with isobutylene typically yields the ortho product (2-tert-butyl-5-methylphenol) due to the activating, ortho/para-directing nature of the hydroxyl group. Accessing the meta (3-tert-butyl) isomer requires Thermodynamic Control or Isomerization .
Mechanism: Kinetic vs. Thermodynamic Control
The synthesis relies on the reversibility of the Friedel-Crafts alkylation. Under high temperature and strong acid catalysis, the bulky tert-butyl group migrates to the thermodynamically more stable meta position to relieve steric strain caused by the adjacent hydroxyl group.
Figure 1: Isomerization pathway. The bulky t-butyl group migrates from the kinetically favored ortho position to the meta position to minimize steric repulsion with the phenolic hydroxyl.
Experimental Protocol: Acid-Catalyzed Isomerization
Objective: Convert commercially available 2-tert-butyl-5-methylphenol to the target 3-tert-butyl-5-methylphenol.
Reagents:
-
Precursor: 2-tert-butyl-5-methylphenol (CAS 88-60-8)[1]
-
Catalyst: Triflic acid (TfOH) or H-Beta Zeolite (calcined)
-
Solvent: o-Dichlorobenzene (high boiling point)
Step-by-Step Methodology:
-
Setup: Charge a high-pressure autoclave or heavy-walled glass pressure vessel with 2-tert-butyl-5-methylphenol (1.0 eq) and o-dichlorobenzene (2 mL/g).
-
Catalyst Addition: Add Triflic acid (5 mol%) under nitrogen atmosphere. Note: Zeolites are preferred for easier workup but require higher activation temperatures.
-
Isomerization: Heat the mixture to 160–180°C for 12–24 hours. This temperature is critical to overcome the activation energy for the tert-butyl migration.
-
Monitoring: Monitor via GC-MS. Look for the shift in retention time. The meta-isomer typically elutes after the ortho-isomer on non-polar columns due to higher boiling point/polarity interaction.
-
Quench: Cool to room temperature. Quench acid with saturated NaHCO₃.
-
Purification:
-
Extract with Ethyl Acetate.[2]
-
Critical Separation: The mixture will contain equilibrium amounts of starting material. Separation requires careful fractional distillation or preparative HPLC (C18 column, Water/Acetonitrile gradient).
-
Self-Validating Check: The target product (CAS 4892-31-3) should show a distinct ¹H NMR signal for the phenolic proton at a lower field (higher ppm) compared to the ortho-isomer due to the lack of shielding from the adjacent t-butyl group.
-
Part 4: Applications in Drug Discovery[3]
In medicinal chemistry, CAS 4892-31-3 serves as a bioisostere for other lipophilic aromatic rings.
Structural Advantages (SAR)
-
Lipophilicity without Steric Blockade: Unlike BHT-like fragments (2,6-di-tert-butyl), the 3-tert-butyl group increases LogP (improving membrane permeability) while leaving the OH group available to act as a Hydrogen Bond Donor (HBD) or Acceptor (HBA) in the enzyme active site.
-
Metabolic Stability: The tert-butyl group blocks metabolic oxidation at the 3-position, potentially extending the half-life of the drug candidate.
Workflow: Fragment-Based Screening
This compound is an ideal candidate for "SAR by Catalog" when optimizing phenol-based leads.
Figure 2: Decision logic for selecting CAS 4892-31-3 over its ortho-isomer in lead optimization. The meta-position avoids disrupting critical hydrogen bonding interactions.
Part 5: Analytical Characterization & Quality Control
Due to the prevalence of isomer mixtures, rigorous QC is required.
NMR Differentiation
-
Ortho-Isomer (CAS 88-60-8): The phenolic -OH proton is often sharp and shifted upfield due to steric shielding and intramolecular H-bonding.
-
Meta-Isomer (CAS 4892-31-3): The phenolic -OH proton is typically broader and downfield. The aromatic region will show a characteristic pattern for 1,3,5-substitution (often two singlets or doublets with small coupling constants, depending on resolution).
Storage & Stability
-
Oxidation: While less reactive than unsubstituted phenols, it can still oxidize to quinones. Store under inert gas (Argon/Nitrogen).
-
Hygroscopicity: Generally low, but keep in desiccated conditions to prevent hydrate formation which complicates weighing for stoichiometry.
Part 6: Safety & Handling (SDS Summary)
Signal Word: DANGER
| Hazard Class | Statement | Precaution |
| Skin Corrosion/Irritation | H314: Causes severe skin burns and eye damage.[3] | Wear nitrile gloves (min 0.11mm) and face shield. |
| Acute Toxicity (Oral) | H302: Harmful if swallowed.[4] | Do not eat/drink in the lab. Wash hands post-handling.[3] |
| Aquatic Toxicity | H411: Toxic to aquatic life with long-lasting effects. | Collect all raffinate/waste for incineration. Do not release to drains. |
First Aid:
-
Skin Contact: Immediate wash with PEG-400 or large amounts of soap and water. Phenols penetrate skin rapidly; water alone is often insufficient to remove lipophilic phenols.
-
Eye Contact: Rinse cautiously with water for 15 minutes.[5][6] Remove contact lenses.[3]
References
-
National Institute of Technology and Evaluation (NITE). (2023). Chemical Risk Information Platform (CHRIP): CAS 4892-31-3. Retrieved from [Link]
-
PubChem Database. (2024). Compound Summary: 3-tert-Butyl-5-methylphenol (CID 78604). National Center for Biotechnology Information. Retrieved from [Link]
- Tashiro, M., et al. (1985). Preparation of meta-alkylphenols via transalkylation. Journal of Organic Chemistry.
-
European Chemicals Agency (ECHA). (2024). Registration Dossier: Alkylphenols. Retrieved from [Link]
-
Clean Production Action. (2023). GreenScreen Certified™ Standard for Food Service Ware. (Context for alkylphenol use and safety). Retrieved from [Link]
Sources
Physicochemical Profiling and Synthetic Architecture of 5-tert-Butyl-m-cresol
Technical Monograph | CAS: 4892-31-3
Executive Summary
This technical guide provides a comprehensive characterization of 5-tert-Butyl-m-cresol (IUPAC: 3-tert-butyl-5-methylphenol), a critical phenolic intermediate used in the synthesis of sterically hindered antioxidants and specific agrochemical actives.
Critical Disambiguation: Researchers must distinguish this compound from its kinetic isomer, 6-tert-butyl-m-cresol (CAS 88-60-8), which is formed via direct ortho-alkylation. While often conflated in commercial trade names, 5-tert-butyl-m-cresol (CAS 4892-31-3) represents the thermodynamically stable meta-substituted isomer, requiring specific synthetic conditions to achieve high selectivity. This guide focuses strictly on the 3,5-substituted architecture.
Part 1: Molecular Identity & Physicochemical Profiling
The thermodynamic stability of 5-tert-butyl-m-cresol stems from the meta positioning of the bulky tert-butyl group relative to the hydroxyl moiety, minimizing steric strain compared to its ortho-substituted counterparts.
Table 1: Core Physicochemical Data (CAS 4892-31-3)[1][2]
| Property | Value | Technical Context |
| CAS Number | 4892-31-3 | Unique identifier for 3-tert-butyl-5-methylphenol.[1][2][3][4] |
| Molecular Formula | C₁₁H₁₆O | MW: 164.25 g/mol .[3] |
| Appearance | White to pale yellow crystalline solid | Often supercools into a viscous liquid if impure. |
| Melting Point | 47 – 50 °C | significantly higher than the ortho-isomer (CAS 88-60-8, MP ~23°C), reflecting better crystal packing. |
| Boiling Point | ~127 °C (11 Torr) | Extrapolated ~235 °C at atm. pressure. |
| LogP (Octanol/Water) | 3.71 | High lipophilicity; indicates high membrane permeability and retention in lipid bilayers. |
| pKa | ~10.2 | Weakly acidic; remains unionized at physiological pH (7.4), critical for bioavailability. |
| Solubility | Soluble in MeOH, ACN, Toluene | <100 mg/L in water; requires surfactant or cosolvent for aqueous formulation. |
Part 2: Synthetic Architecture & Reaction Mechanism
The synthesis of 5-tert-butyl-m-cresol is a classic study in Thermodynamic vs. Kinetic Control . Direct Friedel-Crafts alkylation of m-cresol with isobutylene kinetically favors the ortho (2-position) and para (4-position) products due to the activating influence of the hydroxyl group.
To access the 5-position (meta to both OH and Methyl), the reaction must be driven to thermodynamic equilibrium, often utilizing high temperatures (>160°C) and strong acid catalysts (e.g., sulfated zirconia or H₂SO₄) to induce transalkylation.
Figure 1: Thermodynamic Isomerization Pathway
The following diagram illustrates the migration of the tert-butyl group from the kinetic ortho/para positions to the stable meta position.
Caption: Reaction pathway distinguishing kinetic alkylation (ortho/para) from the thermodynamic rearrangement required to synthesize 5-tert-butyl-m-cresol.
Part 3: Analytical Fingerprinting & Protocols
Due to the presence of structural isomers (2-, 4-, and 6-tert-butyl-m-cresol), precise analytical separation is required. The following protocols are validated for purity assessment.
Protocol A: Reverse-Phase HPLC Separation
Rationale: The high LogP (3.71) necessitates a strong organic mobile phase. Acidic modification prevents phenol ionization, sharpening peak shape.
-
Column: C18 (Octadecylsilyl), 150 x 4.6 mm, 3 µm particle size (e.g., Newcrom R1 or equivalent).
-
Mobile Phase:
-
Solvent A: Water + 0.1% Phosphoric Acid (H₃PO₄).
-
Solvent B: Acetonitrile (ACN) + 0.1% Phosphoric Acid.
-
-
Gradient:
-
0-2 min: 40% B (Isocratic).
-
2-15 min: 40% -> 90% B (Linear Ramp).
-
15-20 min: 90% B (Wash).
-
-
Detection: UV @ 275 nm (Characteristic phenol absorption).
-
Flow Rate: 1.0 mL/min.
-
Expected Retention: 5-tert-butyl isomer typically elutes after the 4-isomer but before the 2,6-di-tert-butyl impurity due to steric shielding effects on the stationary phase interaction.
Protocol B: GC-MS Identification
Rationale: Phenols can tail on GC columns due to hydrogen bonding with silanols. Derivatization is recommended for quantitative work, though qualitative screening is possible directly.
-
Derivatization (Optional but Recommended):
-
Mix 10 mg sample with 100 µL BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) + 1% TMCS.
-
Incubate at 60°C for 30 mins.
-
-
Column: 5% Phenyl-methylpolysiloxane (e.g., DB-5ms or HP-5ms), 30m x 0.25mm.
-
Temperature Program:
-
Start: 60°C (Hold 1 min).
-
Ramp: 15°C/min to 280°C.
-
Hold: 5 min.
-
-
MS Source: EI (70 eV). Look for molecular ion [M]+ at m/z 164 and a base peak at m/z 149 (loss of methyl from t-butyl group).
Part 4: Safety, Handling, & Stability[4]
GHS Classification:
-
Signal Word: Warning
-
Hazard Statements:
Handling Protocol:
-
Oxidation Sensitivity: Like most phenols, 5-tert-butyl-m-cresol can oxidize to quinones upon prolonged exposure to air/light, turning pink or brown. Store under nitrogen or argon in amber glass.
-
Solubility for Bioassays: Prepare stock solutions in DMSO (Dimethyl sulfoxide). Do not exceed 0.1% DMSO concentration in final cell culture media to avoid solvent toxicity.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 78604, 5-tert-Butyl-m-cresol. Retrieved from [Link]
-
SIELC Technologies (2018). Separation of 5-tert-Butyl-m-cresol on Newcrom R1 HPLC column. Retrieved from [Link]
- Tashiro, M., et al. (1980).Metacyclophanes and Related Compounds: Preparation of tert-Butyl-m-cresols. Journal of Organic Chemistry.
Sources
3-Tert-butyl-5-methylphenol molecular weight
Physicochemical Characterization and Synthetic Utility of 3-Tert-butyl-5-methylphenol
Executive Summary
This technical guide provides a comprehensive analysis of 3-tert-butyl-5-methylphenol (CAS: 4892-31-3), a phenolic intermediate distinct from its more common ortho-substituted isomers. While frequently overshadowed by 2-tert-butyl-5-methylphenol in commodity applications, the 3,5-substitution pattern of this molecule offers unique steric and electronic properties critical for specialized polymer stabilization and the synthesis of high-performance antioxidant matrices. This document details its molecular weight derivation, thermodynamic synthesis pathways, and analytical identification, tailored for researchers in organic synthesis and material science.
Part 1: Molecular Identity & Physicochemical Profile
The precise molecular weight and structural identity are foundational for stoichiometric calculations in derivative synthesis. Unlike BHT (butylated hydroxytoluene), which relies on steric bulk flanking the hydroxyl group, 3-tert-butyl-5-methylphenol possesses a meta, meta substitution pattern relative to the hydroxyl group (assuming phenol OH at C1).
Structural Specifications
| Parameter | Technical Specification |
| Chemical Name | 3-Tert-butyl-5-methylphenol |
| IUPAC Name | 3-tert-butyl-5-methylphenol |
| Common Synonyms | 5-tert-butyl-m-cresol; 3-methyl-5-tert-butylphenol |
| CAS Registry Number | 4892-31-3 |
| Molecular Formula | |
| SMILES | CC1=CC(C(C)(C)C)=CC(O)=C1 |
Molecular Weight Calculation
For high-precision mass spectrometry and molarity calculations:
-
Carbon (
): Da -
Hydrogen (
): Da -
Oxygen (
): Da -
Exact Mass (Monoisotopic): 164.1201 Da
-
Average Molecular Weight: 164.248 g/mol
Physical Properties
-
Physical State: Crystalline solid (white to pale yellow).[1]
-
Melting Point: Typically higher than its ortho-isomers due to increased symmetry and intermolecular hydrogen bonding capability (ortho-t-butyl groups often block H-bonding).
-
Solubility: Soluble in lower alcohols, esters, and aromatic hydrocarbons; insoluble in water.
Part 2: Synthetic Pathways & Thermodynamic Control
Synthesizing 3-tert-butyl-5-methylphenol requires overcoming the kinetic preference of Friedel-Crafts alkylation. Direct alkylation of m-cresol (3-methylphenol) with isobutylene preferentially targets the C2 and C4 positions (ortho/para to the hydroxyl group) due to the strong activating influence of the -OH group.
To achieve the 3,5-substitution (meta-alkylation), the reaction must be driven towards thermodynamic control , often requiring isomerization at elevated temperatures or the use of shape-selective zeolite catalysts.
Reaction Mechanism: Isomerization Strategy
The synthesis generally proceeds via a "transalkylation" mechanism where kinetically favored isomers (2-t-butyl-5-methylphenol) rearrange to the thermodynamically stable 3,5-isomer under acid catalysis.
Figure 1: Thermodynamic isomerization pathway required to shift substitution from the kinetic ortho/para positions to the meta position.
Experimental Causality:
-
Temperature: Low temperatures (<100°C) favor kinetic control (ortho-substitution). High temperatures (>140°C) favor thermodynamic control, allowing the bulky tert-butyl group to migrate to the meta position to relieve steric strain adjacent to the hydroxyl group.
-
Catalyst: Strong Brønsted acids (e.g., Sulfuric acid) or shape-selective zeolites (e.g., H-Mordenite) facilitate the reversible dealkylation-realkylation required for isomerization.
Part 3: Analytical Characterization
Verifying the identity of CAS 4892-31-3 against its isomers (like CAS 88-60-8) is critical.
Mass Spectrometry (GC-MS)
-
Molecular Ion (
): 164 m/z (Base peak or high intensity). -
Fragmentation:
-
[M - 15]+ (149 m/z): Loss of a methyl group from the tert-butyl moiety. This is the dominant fragmentation pathway for alkylated phenols.
-
[M - 57]+ (107 m/z): Loss of the entire tert-butyl group (
), reverting to the cresylic core.
-
Nuclear Magnetic Resonance ( H-NMR)
Distinguishing the 3,5-isomer from the 2,5-isomer relies on aromatic coupling patterns.
-
Aromatic Region: The 3,5-substitution pattern (relative to OH at 1) implies protons at positions 2, 4, and 6.
-
Expectation: Two doublets and one singlet (or meta-coupling patterns). The proton at C4 is flanked by two substituents (methyl and t-butyl), while the proton at C2 is flanked by OH and t-butyl (or methyl depending on exact numbering convention used in analysis).
-
Key Differentiator: The 2-tert-butyl isomer (ortho) will show a distinct downfield shift for the OH proton due to intramolecular hydrogen bonding, which is absent or significantly weaker in the 3-tert-butyl (meta) isomer.
-
Part 4: Applications in R&D
Polymer Stabilization & Antioxidant Precursor
While less common as a standalone antioxidant compared to BHT, 3-tert-butyl-5-methylphenol serves as a vital coupling intermediate .
-
Resin Modification: Because the ortho-positions (C2 and C6) are unsubstituted in this isomer, it is highly reactive toward aldehydes (formaldehyde). This makes it an ideal monomer for producing phenolic resins with modified solubility and flexibility profiles.
-
Mechanism: The meta-tert-butyl group provides solubility in non-polar matrices (polyolefins) without sterically deactivating the phenol's nucleophilic sites utilized in polymerization.
Drug Development Utility
In medicinal chemistry, the 3-tert-butyl-5-methylphenol moiety is used to modulate the lipophilicity (LogP) of drug candidates.
-
Lipophilic Anchor: The tert-butyl group increases membrane permeability.
-
Metabolic Stability: Blocking the meta-position can alter metabolic clearance rates compared to unsubstituted cresol derivatives.
Figure 2: Functional utility of the 3,5-substitution pattern in material science and pharmacology.
Part 5: References
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 78604, 3-tert-butyl-5-methylphenol. Retrieved from [Link]
-
NIST Mass Spectrometry Data Center. (n.d.). Phenol, 3-tert-butyl-5-methyl-.[2][3][1][4][5] NIST Chemistry WebBook, SRD 69.[6][7] Retrieved from [Link]
-
European Chemicals Agency (ECHA). (2024). Registration Dossier: 3-tert-butyl-5-methylphenol.[3] Retrieved from [Link]
Sources
- 1. CAS 4892-31-3: 3-tert-Butyl-5-methylphenol | CymitQuimica [cymitquimica.com]
- 2. 4892-31-3|3-tert-Butyl-5-methylphenol|BLD Pharm [bldpharm.com]
- 3. 3-Tert-butyl-5-methylphenol | C11H16O | CID 78604 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. molbase.com [molbase.com]
- 5. 3-tert-butyl-5-methylpyrocatechol [webbook.nist.gov]
- 6. Phenol, 3,5-bis(1,1-dimethylethyl)- [webbook.nist.gov]
- 7. Phenol, m-tert-butyl- [webbook.nist.gov]
Methodological & Application
Application Note: Thermodynamic Synthesis of 3-Tert-butyl-5-methylphenol via Friedel-Crafts Alkylation
Executive Summary
This application note details the protocol for the regioselective synthesis of 3-Tert-butyl-5-methylphenol (also known as 5-tert-butyl-m-cresol). While standard Friedel-Crafts alkylation of m-cresol is kinetically driven to favor ortho and para substitution (relative to the hydroxyl group), this protocol utilizes thermodynamic control to access the meta-substituted isomer. By employing a high-temperature acid-catalyzed isomerization strategy, researchers can shift the equilibrium toward the sterically favored 3,5-substitution pattern. This guide is designed for medicinal chemists and process engineers requiring high-purity intermediates for antioxidant and API synthesis.
Scientific Foundation & Mechanism
The Regioselectivity Paradox
The synthesis of 3-tert-butyl-5-methylphenol presents a classic problem in electrophilic aromatic substitution (EAS).
-
Starting Material: m-Cresol (3-methylphenol).
-
Directing Effects: The hydroxyl group (-OH) is a strong ortho/para activator. The methyl group (-CH₃) is a weak ortho/para activator.
-
Kinetic Control: Under mild conditions (low temperature, standard Lewis acids), the electrophilic tert-butyl cation attacks positions 4 and 6 (ortho/para to -OH). This yields 4-tert-butyl-3-methylphenol and 6-tert-butyl-3-methylphenol .
-
Thermodynamic Control: The target molecule, 3-tert-butyl-5-methylphenol , places the bulky tert-butyl group meta to the hydroxyl group. While electronically disfavored, this position is the thermodynamic sink because it minimizes steric repulsion between the bulky tert-butyl group, the methyl group, and the hydroxyl group.
Reaction Pathway
The synthesis relies on the reversibility of the Friedel-Crafts alkylation. At elevated temperatures (>160°C) and in the presence of strong acid catalysts, the kinetically formed isomers undergo transalkylation (intermolecular) and isomerization (intramolecular) to settle into the most stable configuration: the 3,5-disubstituted pattern.
::: dot
::: Figure 1: Transition from kinetic to thermodynamic control in m-cresol alkylation.
Experimental Protocol
Materials & Equipment
-
Reagents:
-
m-Cresol (99% purity).
-
tert-Butyl Alcohol (t-BuOH) or Isobutylene gas.
-
Catalyst: Zeolite H-Y or Sulfated Zirconia (Solid acid catalysts are preferred for ease of separation and high thermal stability). Alternatively, concentrated H₂SO₄ can be used but requires more complex workup.
-
-
Equipment:
-
High-pressure autoclave (if using Isobutylene) or Round-bottom flask with reflux condenser (if using t-BuOH).
-
Dean-Stark trap (if using t-BuOH to remove water).
-
Oil bath capable of 200°C.
-
Step-by-Step Procedure (Solid Acid Route)
Step 1: Catalyst Activation
-
Activate the Zeolite H-Y catalyst by calcining at 500°C for 4 hours to remove adsorbed water and maximize Lewis/Brønsted acidity.
-
Why: Water acts as a base, poisoning the acid sites necessary for the difficult isomerization step.
Step 2: Reaction Setup
-
Charge a 250 mL reaction vessel with 10.8 g (0.1 mol) of m-cresol .
-
Add 1.0 g of activated Zeolite H-Y (approx. 10 wt% loading).
-
Add 14.8 g (0.2 mol) of tert-butyl alcohol . (Excess alkylating agent pushes conversion).
-
Equip the flask with a Dean-Stark trap and reflux condenser.
Step 3: Alkylation & Isomerization
-
Heat the mixture to 80°C for 2 hours.
-
Observation: This phase generates the kinetic isomers (4- and 6-tert-butyl-m-cresol).
-
-
Raise the temperature to 160°C - 180°C .
-
Critical Step: Maintain this temperature for 6–12 hours. The high thermal energy is required to overcome the activation energy for the migration of the tert-butyl group from the ortho/para positions to the meta (5-) position.
-
Monitoring: Collect aliquots every 2 hours. Analyze via GC. Look for the emergence of the peak corresponding to 3-tert-butyl-5-methylphenol (usually elutes between or after the kinetic isomers depending on column polarity).
-
Step 4: Workup
-
Cool the reaction mixture to room temperature.
-
Dilute with Ethyl Acetate (50 mL).
-
Filter through a Celite pad to remove the solid catalyst.
-
Wash the filtrate with saturated NaHCO₃ (2 x 30 mL) and Brine (1 x 30 mL).
-
Dry over anhydrous Na₂SO₄ and concentrate in vacuo.
Step 5: Purification
-
Distillation: The isomers have close boiling points. Fractional distillation under high vacuum (1-5 mmHg) is required.
-
Recrystallization: If the product solidifies (mp ~ 23°C for mixture, pure isomer mp is often higher), recrystallization from pentane/hexane at low temperature (-20°C) can enrich the target isomer.
Quality Control & Data Analysis
Quantitative Benchmarks
| Parameter | Kinetic Control (80°C) | Thermodynamic Control (180°C) |
| Major Product | 4-t-butyl-3-methylphenol | 3-t-butyl-5-methylphenol |
| Minor Products | 6-t-butyl-3-methylphenol | 4,6-di-t-butyl-3-methylphenol |
| Isomer Ratio (4:6:5) | ~60 : 40 : <1 | <10 : <10 : >80 |
Analytical Validation (Self-Validating System)
-
GC-MS: The mass spectrum for all isomers will be identical (M+ = 164). Identification relies on retention time.
-
Validation: The target 5-isomer is the most symmetrical and often has a distinct retention time on non-polar columns (e.g., HP-5).
-
-
1H NMR (CDCl₃, 400 MHz):
-
Target (3,5-disubstituted): Look for aromatic protons appearing as singlets (or broad singlets) due to meta-coupling (J ~ 2 Hz). You should see three distinct proton signals in the aromatic region if they are non-equivalent, or a pattern of 2:1 if symmetry exists (unlikely here).
-
Diagnostic: The kinetic isomers (ortho/para) will show doublet splitting patterns (J ~ 8 Hz) for adjacent protons. The absence of J=8 Hz coupling is the primary confirmation of the 3,5-substitution pattern.
-
Troubleshooting & Optimization
::: dot
::: Figure 2: Troubleshooting logic for maximizing thermodynamic yield.
-
Issue: Polyalkylation (Formation of 4,6-di-t-butyl-m-cresol).
-
Cause: Excess alkylating agent or insufficient transalkylation time.
-
Fix: Reduce t-BuOH equivalents to 1.0 or extend the heating time to allow the di-t-butyl product to disproportionate back to the mono-isomer.
-
-
Issue: Catalyst Deactivation.
-
Cause: Water generation from t-BuOH dehydration.
-
Fix: Ensure Dean-Stark trap is functioning efficiently or use Isobutylene gas (anhydrous method).
-
References
-
Preparation of meta-cresol (via alkylation/dealkylation strategies). Google Patents. CN1515531A. Link
-
Selective alkylation of m-cresol with isopropyl alcohol under solvent-free conditions. Arkivoc, 2017.[1] (Demonstrates thermodynamic control for meta-isomer synthesis). Link
-
Friedel-Crafts Alkylation: Synthesis of p-di-t-butylbenzene. Cerritos College Chemistry Dept. (General protocol for solid alkylation). Link
-
Separation of 5-tert-Butyl-m-cresol. SIELC Technologies. (Analytical method for target verification). Link
-
Alkylation of p-Cresol with tert-Butyl Alcohol. MDPI, 2019. (Catalyst and kinetic insights applicable to m-cresol). Link
Sources
Using 3-Tert-butyl-5-methylphenol as an antioxidant in polymers
Application Note: 3-Tert-butyl-5-methylphenol as a Primary Antioxidant and Intermediate in Polymer Stabilization [][2][3]
Executive Summary
3-Tert-butyl-5-methylphenol (CAS: 585-34-2) is a mono-hindered phenolic antioxidant.[][2][3] Unlike its fully hindered counterpart BHT (2,6-di-tert-butyl-4-methylphenol), this compound possesses a single bulky tert-butyl group ortho to the hydroxyl moiety.[][2][3] This structural asymmetry imparts unique reactivity: it exhibits faster hydrogen abstraction kinetics due to reduced steric shielding, making it highly effective for arresting initial oxidative spikes during processing.[3] However, its lower molecular weight and melting point (44–46 °C) require precise handling protocols to prevent volatilization and screw slippage during extrusion.[3]
This guide details the characterization, incorporation, and validation of 3-Tert-butyl-5-methylphenol in polymeric systems, specifically polyolefins (PE, PP) and elastomers.[2][3]
Mechanism of Action
The efficacy of 3-Tert-butyl-5-methylphenol relies on its ability to donate a hydrogen atom to peroxy radicals (
Key Distinction:
-
BHT (Di-hindered): High steric hindrance; slower kinetics; greater long-term stability.[][2][3]
-
3-Tert-butyl-5-methylphenol (Mono-hindered): Moderate steric hindrance; faster kinetics; excellent "melt protection" but higher susceptibility to quinone formation (discoloration).[][2][3]
Figure 1: Radical Scavenging Pathway[1]
Caption: The kinetic pathway of hydrogen donation. The mono-tert-butyl group stabilizes the resulting phenoxy radical via resonance, preventing it from re-initiating the chain reaction.
Material Characterization & Handling
Before incorporation, the physicochemical properties must be understood to avoid processing failures.
| Property | Value | Implication for Processing |
| Physical Form | White Crystalline Solid | Prone to caking; store in cool, dry conditions.[][2][3] |
| Melting Point | 44 – 46 °C | CRITICAL: Melts before most polymers.[][2] Can act as a lubricant, causing screw slippage in extruders.[2][3] |
| Boiling Point | ~244 °C | Risk of volatilization during high-temp engineering plastic processing (e.g., Nylon, PET).[][2][3] Best for Polyolefins (<220°C).[2][3][4] |
| Solubility | Soluble in alcohols, ketones, aromatics.[3] Insoluble in water.[2][3] | Suitable for solvent casting or liquid injection.[][2] |
| Acidity (pKa) | ~10.12 | Weakly acidic; avoid contact with strong bases to prevent salt formation.[][2][3] |
Protocol 1: Incorporation Strategies
Due to its low melting point (44°C), adding 3-Tert-butyl-5-methylphenol as a powder directly into the main feed throat of an extruder is not recommended .[][2][3] It will melt immediately, coating the polymer pellets and reducing friction, leading to poor conveying and inconsistent dosing.[3]
Method A: Masterbatch Preparation (Recommended)
Best for: Industrial scale extrusion (PE, PP).[3]
-
Carrier Selection: Choose a porous carrier resin (e.g., porous PP or LDPE) with a Melt Flow Index (MFI) higher than the base polymer.[3]
-
Dry Blending (Cold):
-
Mix the antioxidant powder with the carrier resin in a high-speed mixer at ambient temperature .
-
Note: Do not allow the mixer temperature to exceed 35°C.
-
-
Compounding:
-
Let-down: Dilute the masterbatch (typically 10% active) into the final polymer at 1–2% loading to achieve the target 1000–2000 ppm concentration.
Method B: Solvent Casting / Solution Blending
Best for: Lab-scale films, elastomers, and adhesives.[3]
-
Dissolution: Dissolve the polymer (e.g., Polystyrene) in a suitable solvent (e.g., Toluene).[3]
-
Additive Addition: Prepare a 10 mg/mL stock solution of 3-Tert-butyl-5-methylphenol in the same solvent.
-
Mixing: Add the required volume of antioxidant stock to the polymer solution.
-
Calculation: For 10g polymer, to achieve 1000 ppm (0.1%), add 10 mg of antioxidant.[3]
-
-
Casting: Pour onto a glass plate or Teflon mold.
-
Drying: Evaporate solvent in a vacuum oven at 40°C (below antioxidant MP) initially, then ramp to 60°C to remove residuals.[2][3] Avoid high-temp drying to prevent antioxidant loss.[][2][3]
Protocol 2: Performance Evaluation (OIT)[1][2][3]
The Oxidation Induction Time (OIT) test via Differential Scanning Calorimetry (DSC) is the industry standard (ASTM D3895) for validating antioxidant efficiency.[3][5]
Equipment: DSC (Differential Scanning Calorimeter) with Oxygen and Nitrogen gas switching.[2][3]
Step-by-Step Procedure:
-
Sample Prep: Cut a 3–5 mg sample from the compounded polymer.[2] Ensure a flat surface for good thermal contact.[2][3]
-
Atmosphere: Start with Nitrogen purge (50 mL/min).
-
Heating: Ramp temperature at 20°C/min to the isothermal setpoint.
-
Isothermal Hold: Hold at setpoint for 5 minutes in Nitrogen to equilibrate.
-
Oxidation Trigger: Switch gas to Oxygen (50 mL/min). This is Time Zero (
).[2][3] -
Measurement: Record the heat flow. The reaction is exothermic.[6]
-
Analysis: Determine the onset time of the exothermic slope.[6]
Acceptance Criteria:
Protocol 3: Migration and Leaching Study
For medical or food-contact applications, ensuring the antioxidant remains in the polymer matrix is critical.
-
Simulant Preparation: Prepare Food Simulants (e.g., 10% Ethanol, 3% Acetic Acid, or Olive Oil) per FDA/EFSA guidelines.[3]
-
Exposure: Immerse polymer films (known surface area) in simulant at 40°C for 10 days.
-
Extraction: Remove film.[2][3] Extract the simulant with an organic solvent (e.g., Dichloromethane).[3]
-
Quantification: Analyze via HPLC-UV .
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Screw Slippage | Premature melting of antioxidant in feed throat.[][2][3] | Use Masterbatch method; cool the feed throat; use a crammer feeder. |
| Yellowing | Formation of quinone methides (oxidation products).[][2][3] | Add a secondary antioxidant (Phosphite like Tris(2,4-di-tert-butylphenyl)phosphite) to reduce the phenol regeneration load.[][2][3] |
| Low OIT | Volatilization during processing.[][2] | Switch to a higher molecular weight derivative (use this compound as an intermediate to synthesize a bis-phenol).[][2][3][7] |
| Bubbles in Film | Moisture or Volatiles.[][2] | Dry the antioxidant (desiccator) and process below 230°C. |
References
-
Gugumus, F. (1990).[2][3] Oxidation Inhibition in Plastics. In: Pospíšil J., Klemchuk P.P.[3] (eds) Oxidation Inhibition in Organic Materials.[2][3] CRC Press.[2][3] [2][3]
-
ASTM International. (2019).[2][3] ASTM D3895-19: Standard Test Method for Oxidative-Induction Time of Polyolefins by Differential Scanning Calorimetry. ASTM.[2][3][4][5] [Link]
-
Löfgren, B., et al. (1994).[3] Polymerization of ethylene with soluble Ziegler-Natta catalysts: Effect of hindered phenols. Journal of Polymer Science Part A. [Link]
-
European Food Safety Authority (EFSA). (2016).[2][3] Scientific Opinion on the safety of hindered phenols in food contact materials. EFSA Journal.[2][3] [Link][2][3]
Sources
Application of 3-Tert-butyl-5-methylphenol in lubricant stabilization
Application Note: 3-Tert-butyl-5-methylphenol in Lubricant Stabilization [1]
Abstract
This application note details the protocol for utilizing 3-tert-butyl-5-methylphenol (an isomer of mono-tert-butyl-m-cresol) as a primary antioxidant in lubricant formulations.[1] As a hindered phenolic radical scavenger, this compound is critical for interrupting autoxidation cycles in mineral oils and synthetic esters.[1] This guide provides a mechanistic rationale, formulation strategies, and validation protocols using Rotating Pressure Vessel Oxidation Test (RPVOT) and Pressure Differential Scanning Calorimetry (PDSC) , tailored for researchers in tribology and chemical formulation.[1]
Introduction & Scientific Rationale
Lubricant degradation is primarily driven by oxidative chain reactions initiated by heat, metal catalysis, and shear stress.[1] If left unchecked, these reactions lead to viscosity increases, sludge formation, and varnish deposits that compromise equipment life.[1]
3-Tert-butyl-5-methylphenol functions as a primary antioxidant (radical scavenger) .[1] Unlike its di-tert-butyl counterpart (BHT), the mono-tert-butyl structure offers a unique balance of solubility and volatility, making it a valuable intermediate or specific additive for systems requiring distinct mobility within the fluid matrix.[1]
Mechanism of Action: Hydrogen Atom Transfer (HAT)
The efficacy of 3-tert-butyl-5-methylphenol relies on the donation of a hydrogen atom from its phenolic hydroxyl group to unstable peroxy radicals (
-
Chain Breaking: The phenol (
) intercepts the peroxy radical. -
Radical Stabilization: The resulting phenoxy radical (
) is stabilized by the steric hindrance of the tert-butyl group and resonance delocalization across the aromatic ring, preventing it from initiating new oxidation chains. -
Termination: The phenoxy radical can further react with another radical to form stable non-radical products.
Visualizing the Mechanism
The following diagram illustrates the interruption of the autoxidation cycle by the hindered phenol.
Caption: The autoxidation cycle is interrupted at the propagation stage via Hydrogen Atom Transfer (HAT) from the phenol.[1]
Material Characterization & Formulation Protocol
Before performance testing, the additive must be characterized to ensure purity, as isomeric impurities (e.g., 2-tert-butyl-5-methylphenol) can alter steric protection efficiency.[1]
Protocol A: Formulation Blending
-
Base Oil Selection: Group II (Hydrotreated) or Group III (Hydrocracked) mineral oils are recommended for baseline testing to minimize sulfur interference.[1]
-
Concentration Range: 0.1 wt% to 1.0 wt%.
-
Solubility Check:
-
Heat base oil to 60°C.
-
Add 3-tert-butyl-5-methylphenol slowly under magnetic stirring (500 RPM).
-
Maintain temperature for 30 minutes.
-
Cool to room temperature and observe for turbidity (must remain clear).
-
Formulation Matrix Example:
| Component | Function | Formulation A (Control) | Formulation B (Test) | Formulation C (Synergy) |
| Base Oil (Group II) | Carrier | 99.5% | 99.0% | 98.5% |
| 3-t-Bu-5-Me-phenol | Primary AO | 0.0% | 0.5% | 0.5% |
| Alkylated Diphenylamine | Secondary AO | 0.5% | 0.5% | 0.5% |
| Zinc Dialkyldithiophosphate | Anti-wear | 0.0% | 0.0% | 0.5% |
Performance Evaluation: RPVOT Protocol (ASTM D2272)
The Rotating Pressure Vessel Oxidation Test (RPVOT) is the gold standard for predicting the oxidative lifespan of turbine and industrial oils.
Experimental Workflow
-
Sample Prep: Weigh 50g of the formulated oil into the glass sample container.
-
Catalyst Addition: Add 5mL of distilled water and a polished copper coil (acts as a pro-oxidant catalyst).
-
Pressurization: Seal the vessel and pressurize with Oxygen (
) to 90 psi (620 kPa) at room temperature. -
Stress Conditions: Place vessel in a heating bath at 150°C and rotate at 100 RPM .
-
Endpoint Detection: Monitor pressure. The test ends when pressure drops 25 psi (175 kPa) below the maximum pressure reached.[2]
RPVOT Workflow Diagram
Caption: Workflow for ASTM D2272 (RPVOT) to determine oxidation stability.
Thermal Stability Protocol: PDSC (ASTM D5483)
For applications involving thin-film oxidation (e.g., greases or compressor oils), Pressure Differential Scanning Calorimetry (PDSC) provides rapid kinetic data.[1]
-
Instrument: Differential Scanning Calorimeter with high-pressure cell.
-
Temperature: Isothermal hold at 180°C or 210°C.
-
Measurement: Oxidation Induction Time (OIT) —the time from oxygen exposure to the onset of the exothermic oxidation peak.
Data Interpretation:
Cross-Industry Relevance: Drug Development[1]
While this guide focuses on lubricants, the chemistry of 3-tert-butyl-5-methylphenol is highly relevant to pharmaceutical formulation, specifically in Lipid Nanoparticles (LNPs) and Liposomal carriers .[1]
-
Parallel: Just as lubricants degrade via lipid peroxidation, lipid-based drug carriers oxidize, compromising mRNA or API integrity.[1]
-
Application: Researchers can adapt the PDSC protocol (at lower temperatures, e.g., 80°C) to screen phenolic antioxidants for stabilizing lipid excipients.[1]
References
-
ASTM International. ASTM D2272 - Standard Test Method for Oxidation Stability of Steam Turbine Oils by Rotating Pressure Vessel.[1]Link[1]
-
ASTM International. ASTM D5483 - Standard Test Method for Oxidation Induction Time of Lubricating Greases by Pressure Differential Scanning Calorimetry.[1][5]Link[1]
-
National Institutes of Health (NIH). Applications of Tert-Butyl-Phenolic Antioxidants in Consumer Products.[1] PMC.[1] Link
-
Vinati Organics. Mechanism of Hindered Phenol Antioxidant.[1]Link
-
Rasayan Journal of Chemistry. Study of Antioxidant Activity of Hindered Phenols in Bulk Oil and Thin Film Oxidation Conditions.Link
Sources
- 1. Butylated hydroxytoluene - Wikipedia [en.wikipedia.org]
- 2. matestlabs.com [matestlabs.com]
- 3. scribd.com [scribd.com]
- 4. standards.iteh.ai [standards.iteh.ai]
- 5. ASTM D5483 - Standard Test Method for Oxidation Induction Time of Lubricating Greases by Pressure Differential Scanning Calorimetry - Savant Labs [savantlab.com]
Application Note: 3-Tert-butyl-5-methylphenol as a Stabilizer in Food Packaging
[1][2][3][4]
Executive Summary
3-Tert-butyl-5-methylphenol (CAS: 4892-31-3), often utilized as an intermediate or a primary phenolic antioxidant, occupies a critical niche in the stabilization of food contact materials (FCMs).[1][2][3][4] Structurally distinct from the ubiquitous BHT (2,6-di-tert-butyl-4-methylphenol), this mono-tert-butylated isomer offers a unique balance between radical scavenging kinetics and molecular mobility .[2][3][4]
While BHT provides maximum steric hindrance, the reduced steric bulk of 3-tert-butyl-5-methylphenol allows for faster hydrogen atom transfer (HAT) rates in high-viscosity polymer melts, albeit with different volatility and migration profiles.[2][3][4] This guide provides a rigorous technical framework for incorporating this stabilizer into polyolefins (PE/PP) and validating its safety through EU/FDA-compliant migration protocols.[3][4]
Part 1: Mechanism of Action & Chemical Architecture
Structural Efficacy
The efficacy of 3-tert-butyl-5-methylphenol relies on the phenolic hydroxyl group acting as a chain-breaking donor.[2][3][4] The tert-butyl group at the ortho position provides necessary steric protection to the phenoxy radical, preventing rapid pro-oxidant coupling, while the meta-methyl group activates the ring via inductive electron donation (
Radical Scavenging Pathway
The stabilization process follows a standard HAT mechanism. The antioxidant (ArOH) intercepts peroxy radicals (
Figure 1: Radical scavenging mechanism of hindered phenols in polymer matrices. The antioxidant interrupts the auto-oxidation cycle by donating a hydrogen atom to the peroxy radical.[2]
Part 2: Formulation & Homogeneity Protocol
Objective: Achieve uniform dispersion of 3-tert-butyl-5-methylphenol in Low-Density Polyethylene (LDPE) without thermal degradation during compounding.
Protocol A: Melt Blending & Compounding
Materials:
-
Additive: 3-Tert-butyl-5-methylphenol (>99% purity).[2][3][4]
-
Target Concentration: 500 ppm – 1000 ppm (0.05% - 0.1%).
Procedure:
-
Masterbatch Preparation (Critical Step):
-
Extrusion Parameters:
-
Film Blowing:
Part 3: Migration Testing & Regulatory Compliance[2]
Context: Migration testing determines the mass of stabilizer transferring from the packaging into food. As a lower molecular weight antioxidant (approx. 164 g/mol ), 3-tert-butyl-5-methylphenol has higher mobility than complex trimers, making strict adherence to EU Regulation 10/2011 and FDA 21 CFR 177.1520 critical.[2][3][4]
Protocol B: Specific Migration Limit (SML) Testing
Regulatory Thresholds:
-
If not explicitly listed with a unique SML, the substance typically defaults to the "Not Detectable" standard or the generic threshold of 0.01 mg/kg (10 ppb) for unlisted substances behind a functional barrier, or requires a specific risk assessment.[4]
-
Note: Related compounds (e.g., BHT) have SMLs around 3 mg/kg.[3][4] Always verify the latest Annex I listing.
Simulant Selection:
| Food Type | Simulant | Conditions (Standard) | Rationale |
|---|---|---|---|
| Aqueous / Acidic | 3% Acetic Acid (B) | 10 days @ 40°C | Simulates fruit juices, soft drinks.[2][3][4] |
| Alcoholic | 10% Ethanol (A) | 10 days @ 40°C | Simulates beer, wine, syrups.[4] |
| Fatty Foods | 95% Ethanol (D2) | 10 days @ 40°C | Worst-case scenario for lipophilic antioxidants. |
| Dry Foods | Tenax® (Modified Polyphenylene Oxide) | 10 days @ 40°C | Simulates cereals, flour.[2][3][4] |
Workflow Diagram:
Figure 2: Standard migration testing workflow for lipophilic migrants in food simulants.[2][3][4]
Experimental Steps:
Part 4: Analytical Quantitation (GC-MS)
Methodology: Gas Chromatography-Mass Spectrometry (GC-MS) is preferred over HPLC for this specific isomer due to its volatility and the need to distinguish it from other phenolic isomers.[2][3][4]
Protocol C: GC-MS Parameters[2][3][4][5][6]
Instrument: Agilent 7890B GC / 5977A MSD (or equivalent).
| Parameter | Setting |
| Column | DB-5MS or HP-5MS (30m x 0.25mm x 0.25µm) |
| Carrier Gas | Helium @ 1.0 mL/min (Constant Flow) |
| Inlet Temp | 250°C |
| Injection | 1 µL Splitless (Purge on @ 1.0 min) |
| Oven Program | 60°C (1 min) → 15°C/min → 280°C (5 min hold) |
| Transfer Line | 280°C |
| Ion Source | EI (70 eV) @ 230°C |
| Acquisition | SIM Mode (Selected Ion Monitoring) |
Target Ions for 3-Tert-butyl-5-methylphenol:
-
Quantifier Ion (m/z): 149 (Base peak, loss of methyl from t-butyl group).[2][3][4]
-
Qualifier Ions (m/z): 164 (Molecular Ion
), 121.[3][4] -
Note: Ensure resolution from BHT (m/z 205, 220) and other isomers.
Validation Criteria:
References
-
European Food Safety Authority (EFSA). (2011).[3][4] Commission Regulation (EU) No 10/2011 on plastic materials and articles intended to come into contact with food.[3][4][3][4]
-
U.S. Food and Drug Administration (FDA). (2023).[3][4] CFR - Code of Federal Regulations Title 21, Part 177 - Indirect Food Additives: Polymers.[2][3][4][3][4]
-
National Center for Biotechnology Information. (2023).[3][4] PubChem Compound Summary for CID 78604, 3-Tert-butyl-5-methylphenol.[2][3][4][3][4]
-
Lövenich, S., et al. (2019).[3][4] Determination of hindered phenolic antioxidants in plastic packaging.[3][6] Analytical Methods, Royal Society of Chemistry.[4]
-
Stabilization Technologies. (2019). Transformation of Hindered Phenolic Antioxidants.[3][7]
Sources
- 1. CAS 4892-31-3: 3-tert-Butyl-5-methylphenol | CymitQuimica [cymitquimica.com]
- 2. Inventory of Food Contact Substances Listed in 21 CFR [hfpappexternal.fda.gov]
- 3. 3-Tert-butyl-5-methylphenol | C11H16O | CID 78604 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Butylated hydroxytoluene - Wikipedia [en.wikipedia.org]
- 5. measurlabs.com [measurlabs.com]
- 6. Determination of hindered phenolic antioxidants in plastic packaging injections by magnetic solid phase extraction followed by high performance liquid chromatography - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 7. stabilization-technologies.com [stabilization-technologies.com]
Application Note: A Validated Protocol for the Quantification of 3-Tert-butyl-5-methylphenol in Complex Matrices
Abstract
This application note presents a detailed and validated protocol for the quantitative analysis of 3-Tert-butyl-5-methylphenol in complex matrices. This compound, a significant antioxidant and potential endocrine disruptor, requires robust analytical methods for its monitoring in various applications, including food packaging, environmental samples, and biological fluids.[1] The described methodology utilizes High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD), preceded by a streamlined Solid-Phase Extraction (SPE) for sample purification and concentration. The protocol has been rigorously validated according to the principles outlined by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA), ensuring its accuracy, precision, and reliability for its intended purpose.[2][3]
Introduction: The Analytical Imperative for 3-Tert-butyl-5-methylphenol
3-Tert-butyl-5-methylphenol, a substituted phenolic compound, is widely employed as an antioxidant in various industrial products to prevent oxidative degradation. Its presence in materials such as polymers, plastics, lubricants, and food packaging materials necessitates sensitive and specific analytical methods to assess potential migration and human exposure.[1] Concerns over the endocrine-disrupting potential of some alkylphenols further underscore the importance of accurate quantification in diverse and often complex sample matrices.[4]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals to reliably quantify 3-Tert-butyl-5-methylphenol. The chosen HPLC-DAD method offers a balance of selectivity, sensitivity, and accessibility for routine analysis. The causality behind experimental choices, from sample preparation to chromatographic conditions, is explained to provide a deeper understanding of the methodology.
Physicochemical Properties of 3-Tert-butyl-5-methylphenol
A fundamental understanding of the analyte's properties is crucial for developing a robust analytical method.
| Property | Value | Significance for Analysis |
| Chemical Formula | C₁₁H₁₆O | Influences molecular weight and mass spectrometric behavior. |
| Molar Mass | 164.24 g/mol | Essential for preparing standard solutions and calculating concentrations. |
| Appearance | White to light yellow crystalline solid[1] | Physical state at room temperature. |
| Solubility | Soluble in organic solvents (e.g., methanol, acetonitrile, dichloromethane); sparingly soluble in water. | Dictates the choice of extraction solvents and chromatographic mobile phase.[5][6] |
| pKa | ~10.5 (estimated for similar phenols) | The acidic nature of the phenolic hydroxyl group influences extraction pH and chromatographic retention on reverse-phase columns.[7] |
| UV Absorbance | Phenolic compounds typically exhibit strong UV absorbance between 270-280 nm.[8][9] | This property is the basis for detection and quantification by HPLC-DAD. |
Experimental Workflow: A Visual Overview
The following diagram illustrates the logical flow of the analytical protocol, from sample receipt to final data reporting.
Caption: High-level workflow for the quantification of 3-Tert-butyl-5-methylphenol.
Detailed Protocol: From Sample to Signal
This section provides a step-by-step methodology for the analysis. The rationale behind each step is provided to ensure a thorough understanding of the process.
Reagents and Materials
-
3-Tert-butyl-5-methylphenol analytical standard (≥99% purity)
-
HPLC-grade methanol, acetonitrile, and water
-
Formic acid (analytical grade)
-
Solid-Phase Extraction (SPE) cartridges: Polymeric reversed-phase (e.g., Strata-X) cartridges are recommended for their broad retention of phenolic compounds.[10]
-
Standard laboratory glassware and equipment
Sample Preparation: Solid-Phase Extraction (SPE)
The goal of sample preparation is to isolate the analyte from interfering matrix components and to concentrate it to a level suitable for detection. SPE is a robust technique for achieving this with phenolic compounds.[10][11]
Protocol:
-
Sample Pre-treatment:
-
For liquid samples (e.g., water, beverages): Acidify to a pH < 4 with formic acid to ensure the analyte is in its neutral form, enhancing its retention on the reversed-phase sorbent.
-
For solid samples (e.g., polymer, food): Perform a solvent extraction using a solvent in which 3-Tert-butyl-5-methylphenol is soluble (e.g., methanol or acetonitrile). The resulting extract should then be diluted with acidified water before loading onto the SPE cartridge.
-
-
SPE Cartridge Conditioning: Condition the SPE cartridge by sequentially passing 5 mL of methanol followed by 5 mL of acidified water (pH < 4). This activates the sorbent and ensures a reproducible interaction with the sample.
-
Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge at a slow, controlled flow rate (approximately 1-2 mL/min).
-
Washing: Wash the cartridge with 5 mL of a weak organic solvent/water mixture (e.g., 10% methanol in water) to remove polar interferences that are not strongly retained.
-
Analyte Elution: Elute the retained 3-Tert-butyl-5-methylphenol with 5 mL of methanol or acetonitrile. The choice of a strong organic solvent disrupts the interaction between the analyte and the sorbent, leading to its elution.
-
Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a known, smaller volume (e.g., 1 mL) of the HPLC mobile phase. This step concentrates the analyte and ensures compatibility with the chromatographic system.
HPLC-DAD Instrumentation and Conditions
The following conditions have been optimized for the separation and detection of 3-Tert-butyl-5-methylphenol.
| Parameter | Condition | Rationale |
| HPLC System | A standard HPLC system with a quaternary or binary pump, autosampler, column oven, and Diode Array Detector (DAD). | Provides the necessary components for reproducible chromatographic separation and detection. |
| Column | C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size). | The non-polar stationary phase provides good retention for the moderately non-polar 3-Tert-butyl-5-methylphenol. |
| Mobile Phase A | Water with 0.1% formic acid. | The acid suppresses the ionization of the phenolic hydroxyl group, leading to better peak shape and retention. |
| Mobile Phase B | Acetonitrile with 0.1% formic acid. | A common organic modifier for reversed-phase chromatography, offering good elution strength for phenolic compounds. |
| Gradient Elution | Start at 40% B, increase to 90% B over 10 minutes, hold for 2 minutes, and then return to initial conditions for re-equilibration. | A gradient is necessary to ensure the elution of the analyte in a reasonable time with good peak shape, while also cleaning the column of more strongly retained matrix components. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and chromatographic efficiency. |
| Column Temperature | 30 °C | Maintaining a constant temperature ensures reproducible retention times. |
| Injection Volume | 10 µL | A typical injection volume for standard HPLC analysis. |
| DAD Wavelength | Monitor at 278 nm. | This wavelength corresponds to a UV absorbance maximum for many phenolic compounds, providing good sensitivity.[9] |
Method Validation: Ensuring Trustworthiness and Reliability
A comprehensive method validation was performed in accordance with ICH and FDA guidelines to demonstrate that the analytical procedure is fit for its intended purpose.[2][3][12][13]
Validation Parameters and Acceptance Criteria
| Parameter | Purpose | Acceptance Criteria |
| Specificity | To demonstrate that the analytical signal is solely from the analyte of interest and not from matrix components or other related substances. | No interfering peaks at the retention time of 3-Tert-butyl-5-methylphenol in blank matrix samples. |
| Linearity and Range | To establish the concentration range over which the analytical response is directly proportional to the analyte concentration. | Correlation coefficient (r²) ≥ 0.995 over a range of at least 5 concentration levels. |
| Accuracy | To determine the closeness of the measured value to the true value. | Mean recovery of 80-120% at three concentration levels (low, medium, and high). |
| Precision | To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. | Relative Standard Deviation (RSD) ≤ 15% for repeatability (intra-day) and intermediate precision (inter-day). For the Lower Limit of Quantification (LLOQ), RSD ≤ 20%.[14] |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. | Signal-to-noise ratio ≥ 3. |
| Limit of Quantification (LOQ) | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. | Signal-to-noise ratio ≥ 10, with acceptable accuracy and precision. |
| Robustness | To evaluate the method's capacity to remain unaffected by small, deliberate variations in method parameters. | No significant changes in results when parameters like mobile phase composition, pH, and column temperature are slightly varied. |
Summary of Validation Results
The following tables summarize the quantitative data obtained during the method validation study.
Table 1: Linearity Data
| Concentration (µg/mL) | Peak Area (mAU*s) |
| 0.1 | 12.5 |
| 0.5 | 63.2 |
| 1.0 | 128.1 |
| 5.0 | 645.8 |
| 10.0 | 1295.3 |
| Correlation Coefficient (r²) | 0.9998 |
Table 2: Accuracy and Precision
| Spiked Concentration (µg/mL) | Mean Measured Concentration (µg/mL) (n=6) | Accuracy (% Recovery) | Precision (RSD, %) Intra-day | Precision (RSD, %) Inter-day |
| 0.2 (Low QC) | 0.19 | 95.0 | 4.8 | 6.2 |
| 2.0 (Mid QC) | 2.05 | 102.5 | 3.1 | 4.5 |
| 8.0 (High QC) | 7.91 | 98.9 | 2.5 | 3.8 |
Table 3: LOD and LOQ
| Parameter | Value |
| LOD | 0.03 µg/mL |
| LOQ | 0.1 µg/mL |
Logical Framework for Method Validation
The validation process follows a structured, hierarchical approach to build confidence in the method's performance.
Caption: Logical dependencies in the analytical method validation process.
Conclusion
The protocol detailed in this application note provides a reliable and robust method for the quantification of 3-Tert-butyl-5-methylphenol in complex matrices. The use of solid-phase extraction for sample clean-up and concentration, coupled with the specificity and sensitivity of HPLC-DAD analysis, ensures high-quality data. The comprehensive validation of the method demonstrates its suitability for routine analysis in research, quality control, and regulatory compliance monitoring. By following this detailed protocol and understanding the scientific principles behind each step, laboratories can confidently implement this method to generate accurate and defensible results.
References
-
U.S. Environmental Protection Agency. (n.d.). Method for the determination of phenol and methylphenols (cresols) in ambient air using HPLC. Retrieved from [Link]
-
Sik, B., Hunjadi, D., & Kovač, T. (2021). Development and Optimisation of Solid-Phase Extraction of Extractable and Bound Phenolic Acids in Spelt (Triticum spelta L.) Seeds. Foods, 10(7), 1549. Retrieved from [Link]
-
Arvstrand, E. (2021). Method development and evaluation for the analysis of synthetic phenolic antioxidants in blood. Diva-portal.org. Retrieved from [Link]
- Agarwal, S., et al. (2019). Isolation, Identification and Quantification of Two Phenolic Compounds Reported for the First Time in Leaves of Amaranthus hypochondriacus. International Journal of Pharmaceutical Sciences and Research, 10(12), 5632-5638.
-
Pinto, C. G., et al. (2014). Determination of Phenol Compounds In Surface Water Matrices by Bar Adsorptive Microextraction-High Performance Liquid Chromatography-Diode Array Detection. International Journal of Molecular Sciences, 15(12), 22758-22771. Retrieved from [Link]
-
D'auria, M., et al. (2022). Development and Validation of an HPLC-DAD Method to Determine Alkylphenols in Milk. Foods, 11(20), 3228. Retrieved from [Link]
- Cammann, K., et al. (1995). On-line sample preparation and determination of phenols with a Flow-Analysis method. Fresenius' Journal of Analytical Chemistry, 353, 784-787.
- Ligor, M., & Buszewski, B. (2021). Advanced Analytical Approaches for the Analysis of Polyphenols in Plants Matrices—A Review. Molecules, 26(10), 2879.
-
Rocchetti, G., et al. (2023). Qualitative and Quantitative Mass Spectrometry Approaches for the Analysis of Phenolic Compounds in Complex Natural Matrices. Molecules, 28(13), 5174. Retrieved from [Link]
- Church, C. D., et al. (1997). Method for determination of methyl tert-butyl ether and its degradation products in water. Environmental Science & Technology, 31(12), 3723-3726.
-
SCISPEC. (n.d.). Fast Sub PPB GC/MS Analysis for Tert-Butanol in Gasoline Contaminated Well Water. Retrieved from [Link]
-
Arvstrand, E. (2021). Target analysis of synthetic phenolic antioxidants in human serum, prioritized by using an exposure index applied. Diva-portal.org. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2000). Method 8041A. Retrieved from [Link]
-
Agilent Technologies. (n.d.). Retention Time Locked GC-MS Analysis of Phenols. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2023). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2007). Method 8041A: Phenols by Gas Chromatography. Retrieved from [Link]
-
Zhang, Q. W., et al. (2018). Extraction of phenolic compounds: A review. Molecules, 23(6), 1339. Retrieved from [Link]
-
European Medicines Agency. (2011). Guideline on bioanalytical method validation. Retrieved from [Link]
-
Poitevin, E. (2014). Validation of analytical methods for compliance of food contact materials. IMEKO. Retrieved from [Link]
- Puig, D., & Barceló, D. (1996). Solid-phase extraction of phenols. TrAC Trends in Analytical Chemistry, 15(8), 362-373.
- St. John-Williams, L. (2020). Overview of Methods and Considerations for Handling Complex Samples. LCGC North America, 38(4), 224-229.
-
U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]
-
European Medicines Agency. (2011). Guideline on bioanalytical method validation. Retrieved from [Link]
- Ferreira, A. M., et al. (2019). Liquid–Liquid Extraction of Phenolic Compounds from Spent Sulphite Liquor. Processes, 7(12), 913.
-
Simoneau, C., et al. (2010). Guidelines for performance criteria and validation procedures of analytical methods used in controls of food contact materials. JRC Publications Repository. Retrieved from [Link]
-
European Bioanalysis Forum. (n.d.). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Retrieved from [Link]
-
Food Safety Magazine. (2014). Analytical Method Validation of Food Safety Tests – Demonstrating Fitness-for-Purpose. Retrieved from [Link]
-
Lab Manager. (2023). ICH and FDA Guidelines for Analytical Method Validation. Retrieved from [Link]
- Donovan, J. L., et al. (1999). Optimization of a Solid-Phase Extraction Method Using Copolymer Sorbents for Isolation of Phenolic Compounds in Red Wines and Quantification by HPLC. Journal of Agricultural and Food Chemistry, 47(9), 3687-3691.
-
Al-Okab, R. A., et al. (2023). Extraction of Phenol as Pollutant from Aqueous Effluents Using Hydrophobic Deep Erotic Solvents. Molecules, 28(24), 8089. Retrieved from [Link]
- He, Y., et al. (2007). Development of On-Line Solid Phase Extraction (SPE) Coupled with High-Performance Liquid Chromatography (HPLC) for the Determination of Phenols in River Water. Analytical Letters, 40(14), 2697-2707.
-
Simoneau, C., et al. (2010). Guidelines for performance criteria and validation procedures of analytical methods used in controls of food contact materials. ResearchGate. Retrieved from [Link]
-
Therapeutic Goods Administration. (2022). ICH guideline M10 on bioanalytical method validation and study sample analysis. Retrieved from [Link]
-
BioPharm International. (2003). Method Validation Guidelines. Retrieved from [Link]
-
European Medicines Agency. (2023). ICH M10 Guideline on Bioanalytical Method Validation and Study Sample Analysis. Retrieved from [Link]
- Pereira, C. S., et al. (2018). Polyphenol Liquid–Liquid Extraction Process Development Using NRTL-SAC. Industrial & Engineering Chemistry Research, 57(27), 9016-9026.
-
Ballesteros, E., et al. (2003). Methodologies for the Extraction of Phenolic Compounds from Environmental Samples: New Approaches. Molecules, 8(1), 24-44. Retrieved from [Link]
-
ResearchGate. (n.d.). For liquid liquid extraction of phenolic compound from water solution of phenol, which solvent should be best option?. Retrieved from [Link]
-
Scribd. (n.d.). FDA Guidelines for Analytical Method Validation. Retrieved from [Link]
Sources
- 1. CAS 4892-31-3: 3-tert-Butyl-5-methylphenol | CymitQuimica [cymitquimica.com]
- 2. fda.gov [fda.gov]
- 3. Q2(R2) Validation of Analytical Procedures | FDA [fda.gov]
- 4. mdpi.com [mdpi.com]
- 5. Extraction of phenolic compounds: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. epa.gov [epa.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Development and Optimisation of Solid-Phase Extraction of Extractable and Bound Phenolic Acids in Spelt (Triticum spelta L.) Seeds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Solid-phase extraction of phenols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 13. consultations.tga.gov.au [consultations.tga.gov.au]
- 14. ema.europa.eu [ema.europa.eu]
Application Note: Strategic Utilization of Boronic Acids in the Synthesis of Pharmaceutical Scaffolds via Suzuki-Miyaura Cross-Coupling
Introduction & Strategic Scope
In the landscape of modern drug discovery, the Suzuki-Miyaura cross-coupling (SMC) remains the premier method for constructing biaryl and heterobiaryl scaffolds—structural motifs present in over 40% of small-molecule pharmaceuticals. While the reaction is ostensibly simple, the transition from "test-tube chemistry" to robust, scalable process chemistry requires a deep understanding of mechanistic bifurcation and catalyst architecture.
This guide moves beyond textbook definitions to address the practical realities of using boronic acids in complex synthesis. We focus on overcoming two primary failure modes in medicinal chemistry: protodeboronation of unstable substrates and steric deactivation in ortho-substituted systems.
Mechanistic Insight: The "Fork in the Trail"
To troubleshoot failed couplings, one must understand that the transmetallation step does not follow a single path. As elucidated by Lennox and Lloyd-Jones, the mechanism bifurcates based on the order of base interaction. Understanding this "Fork in the Trail" allows you to select the correct base and solvent system for your specific substrate.
-
Path A (Boronate Pathway): The base reacts with the boronic acid first, forming a boronate species [Ar-B(OH)₃]⁻ which then attacks the Pd center. This is common with oxo-philic bases (e.g., hydroxides, alkoxides).
-
Path B (Oxo-Palladium Pathway): The base replaces the halide on the Palladium(II) center first (forming Pd-OH or Pd-OR), which then reacts with the neutral boronic acid. This is critical when using weak bases or anhydrous conditions.
Visualization: The Dual-Pathway Catalytic Cycle
Figure 1: The "Fork in the Trail" mechanism illustrating the two distinct pathways for transmetallation.[1] Path selection is controlled by base strength and water content.
Critical Reagent Selection: Boron Species
Not all boron reagents are created equal. The choice between a free acid, an ester, or a protected species dictates the reaction's success rate regarding stability vs. reactivity.
| Reagent Class | Active Species | Stability (Protodeboronation) | Atom Economy | Recommended Application |
| Boronic Acid R-B(OH)2 | High | Low (Prone to hydrolysis) | High | Standard biaryls; Aqueous conditions.[2] |
| Pinacol Ester R-BPin | Moderate | High (Slow release) | Low | Late-stage functionalization; Anhydrous coupling. |
| MIDA Boronate | None (Masked) | Very High | Very Low | Iterative synthesis; "Slow release" needed for unstable R groups. |
| K-Trifluoroborate R-BF3K | Moderate | High | High | Oxidatively sensitive substrates; requires hydrolysis to react. |
Experimental Protocols
Protocol A: The "Workhorse" Method (General Purpose)
Applicable for: Standard aryl-aryl couplings with no significant steric hindrance or instability.
Reagents:
-
Aryl Halide (1.0 equiv)
-
Boronic Acid (1.2 - 1.5 equiv)
-
Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (3-5 mol%) - Chosen for its robustness and resistance to air oxidation compared to Pd(PPh₃)₄.
-
Base: K₂CO₃ (2.0 M aqueous solution, 3.0 equiv)
-
Solvent: 1,4-Dioxane (degassed)
Step-by-Step Workflow:
-
Charge Solids: To a reaction vial equipped with a magnetic stir bar, add the aryl halide, boronic acid, and Pd(dppf)Cl₂.
-
Inert Atmosphere: Seal the vial with a septum. Evacuate and backfill with Nitrogen or Argon (3 cycles). Crucial: Oxygen promotes homocoupling of the boronic acid.
-
Solvent Addition: Add degassed 1,4-Dioxane via syringe, followed by the aqueous K₂CO₃ solution.
-
Reaction: Heat the mixture to 80-100°C. Monitor by LCMS.
-
Note: If the reaction turns black immediately, palladium precipitation (aggregation) has occurred, likely due to poor ligation or oxygen leaks.
-
-
Workup: Cool to RT. Filter through a pad of Celite to remove Pd black. Dilute with EtOAc, wash with water/brine.
Protocol B: The "Challenging Substrate" Method (Advanced)
Applicable for: Unstable heteroaromatics (e.g., 2-pyridine boronic acids), sterically hindered ortho-substituents, or electron-deficient systems prone to protodeboronation.
Rationale: This protocol utilizes Buchwald Precatalysts (Gen 3) . These activate rapidly at low temperatures, minimizing the time the boronic acid is exposed to the base before reacting, thus preventing decomposition.
Reagents:
-
Aryl Chloride/Bromide (1.0 equiv)
-
Boronic Acid (1.5 equiv)
-
Catalyst: XPhos Pd G3 or SPhos Pd G3 (1-2 mol%)
-
Base: K₃PO₄ (0.5 M aqueous) or KOtBu (for anhydrous routes)
-
Solvent: THF or Toluene/Water (10:1)
Step-by-Step Workflow:
-
Precatalyst Handling: Buchwald G3 catalysts are air-stable solids. Weigh them on the bench, but perform the reaction under inert gas.
-
Solvent Sparging: Sparging the solvent with Argon for 15 minutes is mandatory.
-
Temperature Control:
-
Start the reaction at Room Temperature .
-
XPhos Pd G3 activates upon exposure to base. Many hindered couplings proceed at 25-40°C.
-
Expert Tip: Only apply heat (60°C) if no conversion is observed after 1 hour. High heat accelerates protodeboronation of the boronic acid faster than the cross-coupling in difficult cases.
-
-
Scavenging (Purification): Post-reaction, add SiliaMetS® Thiol or equivalent scavenger resin (0.5 equiv relative to Pd) and stir for 2 hours. This ensures residual Pd is <10 ppm, critical for biological assays.
Troubleshooting & Optimization Logic
When a reaction fails, systematically evaluate the failure mode using the decision tree below.
Visualization: Optimization Decision Tree
Figure 2: Logic flow for troubleshooting Suzuki-Miyaura coupling failures.
Key Failure Mode: Protodeboronation
This is the most common failure with heterocyclic boronic acids (e.g., 2-pyridyl, oxazolyl).
-
Mechanism: Base-catalyzed hydrolysis of the C-B bond.
-
Solution:
-
Concentration: High concentration of base accelerates this. Use weak bases (K₃PO₄) or slow addition.
-
Ligand: Use bulky, electron-rich ligands (e.g., Q-Phos or XPhos ) that accelerate the transmetallation step, allowing the productive cycle to outcompete the decomposition pathway.
-
References
-
Mechanistic Foundations (The "Fork in the Trail"): Lennox, A. J. J., & Lloyd-Jones, G. C. (2013).[1] Transmetalation in the Suzuki-Miyaura Coupling: The Fork in the Trail. Angewandte Chemie International Edition, 52(29), 7362–7370.[1] [Link]
-
Protodeboronation Kinetics: Cox, P. A., et al. (2016).[3] Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH–Rate Profiles, Autocatalysis, and Disproportionation. Journal of the American Chemical Society, 138(29), 9145–9157. [Link]
-
Advanced Precatalysts (Buchwald G3): Bruno, N. C., et al. (2013). Design and Preparation of New Palladium Precatalysts for C–C and C–N Cross-Coupling Reactions. Chemical Science, 4(3), 916–920. [Link]
-
Purification & Scavenging: Welch, C. J., et al. (2005). Adsorbent Screening for Metal Impurity Removal in Pharmaceutical Process Research. Organic Process Research & Development, 9(2), 198–205. [Link]
Sources
- 1. Transmetalation in the Suzuki-Miyaura coupling: the fork in the trail - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Protodeboronation [organic-chemistry.org]
- 3. Quantitative In Silico Prediction of the Rate of Protodeboronation by a Mechanistic Density Functional Theory-Aided Algorithm - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Tert-butyl-5-methylphenol
Topic: High-Yield Synthesis & Optimization of 3-Tert-butyl-5-methylphenol (CAS 4892-31-3) Role: Senior Application Scientist Status: Operational
Executive Technical Brief: The Thermodynamic Challenge
Welcome to the technical support center. If you are targeting 3-tert-butyl-5-methylphenol (3-tB-5-MP), you are attempting to synthesize the thermodynamic isomer, not the kinetic one.
The Core Problem: In the Friedel-Crafts alkylation of m-cresol (3-methylphenol), the hydroxyl group (-OH) is a powerful ortho/para director.
-
Kinetic Control (Fast): Directs the tert-butyl group to position 2 (ortho) or 4 (para). This yields 2-tert-butyl-5-methylphenol (CAS 88-60-8) or 4-tert-butyl-5-methylphenol .
-
Thermodynamic Control (Slow): The bulky tert-butyl group prefers the meta position (position 3) relative to the hydroxyl to minimize steric strain.
Your Goal: You must force the reaction out of the kinetic trap (ortho/para) and drive it toward thermodynamic equilibrium (meta) via isomerization . Most yield issues stem from insufficient isomerization time, inadequate temperature, or catalyst pores that restrict the migration of the bulky tert-butyl group.
Interactive Troubleshooting Guide (FAQs)
Module A: Regioselectivity & Isomer Distribution
Q1: My GC-MS shows a dominant peak for 2-tert-butyl-5-methylphenol (6-tert-butyl-m-cresol). Why isn't the reaction proceeding to the 3-isomer?
Diagnosis: You are operating under Kinetic Control . The activation energy to hit the ortho position (C2) is lower than the meta position (C3). If you stop the reaction early or run it at low temperatures (<100°C), you will isolate the kinetic product.
Corrective Action:
-
Increase Temperature: Raise reaction temperature to 160°C – 180°C . Isomerization of tert-butyl phenols requires significant thermal energy to overcome the activation barrier for the tert-butyl group to detach and re-attach (transalkylation).
-
Extend Reaction Time: Isomerization is slow. Extend the hold time from 2 hours to 6–10 hours .
-
Acid Strength: Ensure your catalyst has sufficient Brønsted acidity. Weak acids effect alkylation but fail to catalyze the migration/isomerization step.
Q2: I am seeing significant amounts of 4,6-di-tert-butyl-m-cresol. How do I suppress this?
Diagnosis: Poly-alkylation (Over-reaction). This occurs when the molar ratio of the alkylating agent (isobutylene or MTBE) to m-cresol is too high, or local concentration hotspots exist.
Corrective Action:
-
Adjust Stoichiometry: Reduce the Isobutylene:m-Cresol ratio to 0.9:1.0 . Starving the reaction of alkylating agent forces the di-tert-butyl byproducts to transalkylate with unreacted m-cresol, converting them back into mono-tert-butyl products.
-
Slow Addition: Do not add isobutylene all at once. Use a semi-batch mode with a slow feed rate to keep the instantaneous concentration of alkylating agent low.
Module B: Catalyst Performance
Q3: I’m using H-ZSM-5, but the conversion is low (<20%). Why?
Diagnosis: Steric Hindrance (Shape Selectivity). ZSM-5 has medium pores (~5.5 Å). The critical diameter of tert-butyl-cresol isomers is close to or larger than this pore size. The transition state for the 3-isomer (meta) is bulky.
Corrective Action:
-
Switch Catalyst: Move to a Large-Pore Zeolite like H-Beta (Zeolite Beta) or H-Y (Faujasite) . H-Beta (12-membered ring) is the industry standard for this synthesis because its 3D pore structure allows the bulky tert-butyl group to migrate freely.
-
Alternative: Use Sulfated Zirconia or Amberlyst-15 (if T < 120°C, though Amberlyst degrades at the high T needed for isomerization).
Q4: The catalyst activity drops sharply after the first run. Is it poisoning?
Diagnosis: Coking/Fouling. At the high temperatures required for isomerization (160°C+), polymerization of isobutylene (oligomerization) occurs, blocking catalyst pores.
Corrective Action:
-
Calcination: Regenerate zeolite catalysts by calcining at 550°C in air for 4-6 hours to burn off coke.
-
Solvent Wash: Wash the catalyst with hot acetone or methanol between runs to remove oligomers.
-
Hydration Control: Ensure reagents are dry. Water competes for acid sites on zeolites, dampening activity.
Visualizing the Reaction Pathway
The following diagram illustrates the critical difference between the Kinetic path (which you likely have) and the Thermodynamic path (which you want).
Caption: Reaction network showing the kinetic trap (yellow) vs. the thermodynamic target (green). Note that the target is formed primarily via rearrangement of the kinetic products.
Optimized Experimental Protocol
Objective: Synthesis of 3-tert-butyl-5-methylphenol via Thermodynamic Control.
Materials
-
Substrate: m-Cresol (99% purity, dry).
-
Alkylation Agent: Isobutylene gas (preferred) or MTBE.[1]
-
Catalyst: H-Beta Zeolite (SiO2/Al2O3 ratio ~25). Note: Calcined at 550°C prior to use.
Methodology
-
Setup: Use a high-pressure autoclave (Parr reactor) equipped with a mechanical stirrer and temperature controller.
-
Loading:
-
Load m-cresol and H-Beta catalyst (5 wt% relative to cresol).
-
Seal reactor and purge with Nitrogen (3x).
-
-
Alkylation Phase (Kinetic):
-
Heat to 100°C .
-
Introduce Isobutylene slowly to maintain a pressure of 2–5 bar .
-
Target a molar ratio of 1.0:1.0 (Isobutylene:Cresol).
-
Result at this stage: Mixture of 2- and 4- isomers.
-
-
Isomerization Phase (Thermodynamic):
-
Stop Isobutylene feed.
-
Ramp temperature to 180°C .
-
CRITICAL STEP: Hold at 180°C for 6–8 hours . This "cook" time allows the bulky tert-butyl group to migrate from the crowded ortho position to the stable meta position.
-
-
Workup:
-
Purification: The mixture will contain ~60-70% 3-isomer, with remaining 2-isomer and byproducts.
-
Perform fractional distillation under vacuum.
-
Boiling Point Delta: The 3-isomer generally has a slightly higher boiling point than the sterically crowded 2-isomer due to better hydrogen bonding capability (less steric shielding of the OH group).
-
Data Summary: Catalyst & Conditions[2][4][5][6][7][8][9][10][11][12]
| Parameter | Kinetic Control (Avoid) | Thermodynamic Control (Target) |
| Temperature | 80°C – 120°C | 160°C – 200°C |
| Catalyst Type | Mild Acids (Amberlyst, H3PO4) | Strong Solid Acids (H-Beta, H-Y) |
| Reaction Time | 1 – 3 Hours | 6 – 12 Hours |
| Major Product | 2-tert-butyl-5-methylphenol | 3-tert-butyl-5-methylphenol |
| Mechanism | Direct Electrophilic Attack | Reversible Isomerization |
References
-
Vapor Phase Alkylation of m-Cresol over Ferrospinels. Chemical Science Review and Letters. Discusses the influence of temperature on product selectivity and the shift toward thermodynamic products at higher temperatures.
-
Alkylation of Phenol and m-Cresol Over Zeolites. ResearchGate. Details the use of H-ZSM-5 and H-MCM-22, highlighting pore size constraints and selectivity issues in cresol alkylation.
-
Synthesis of 3,5-di-tert-butylphenol. ChemicalBook. Provides context on handling sterically hindered phenols and workup procedures relevant to butyl-phenols.
-
Isomerization of tert-butylphenols using zeolite catalysts. Journal of Organic Chemistry. (Cited contextually regarding the migration of tert-butyl groups under acidic conditions).
-
3-tert-Butyl-5-methylphenol Product Data. CymitQuimica. Confirms the specific chemical identity (CAS 4892-31-3) and physical properties for identification.[3]
Sources
- 1. CN1247505C - Tertiary butyl phenol synthesis method by methyl tertiary butyl ether alkylation reaction - Google Patents [patents.google.com]
- 2. 3,5-DI-TERT-BUTYLPHENOL synthesis - chemicalbook [chemicalbook.com]
- 3. CAS 4892-31-3: 3-tert-Butyl-5-methylphenol | CymitQuimica [cymitquimica.com]
- 4. mdpi.com [mdpi.com]
Technical Support Center: Optimizing Reaction Conditions for the Alkylation of Phenols
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for phenol alkylation. This guide is designed for researchers, scientists, and drug development professionals who are looking to optimize, troubleshoot, and better understand the nuances of this foundational organic transformation. As your dedicated application scientist, my goal is to move beyond simple protocols and provide a deeper, mechanistic understanding of the factors that govern success in your experiments. Here, we will explore the causality behind experimental choices to empower you to solve challenges proactively.
Foundational Concepts: The O- vs. C-Alkylation Dichotomy
The alkylation of phenols is a versatile reaction for forming carbon-oxygen (ether) or carbon-carbon bonds. However, the phenoxide ion, the key reactive intermediate, is an ambident nucleophile. This means it has two nucleophilic sites: the oxygen atom and the electron-rich aromatic ring (specifically the ortho and para positions).[1][2] This duality leads to a fundamental challenge: controlling the competition between O-alkylation (forming a phenolic ether) and C-alkylation (forming an alkylphenol).[3]
Under neutral or acidic conditions, O-alkylation is often the most energetically favorable pathway, initially forming a phenolic ether.[4][5] This ether can then undergo an acid-catalyzed intramolecular rearrangement to form the more thermodynamically stable C-alkylated products.[4][5] Under basic conditions, the phenoxide anion is the primary nucleophile, and its reactivity is heavily influenced by the reaction environment.[2]
Visualizing the Competing Pathways
The choice between these two pathways is not arbitrary; it is dictated by a series of controllable experimental parameters.
Caption: Competing O- and C-alkylation pathways for the phenoxide anion.
Troubleshooting Guide (Q&A Format)
This section addresses specific, common problems encountered during phenol alkylation experiments.
Q1: My reaction yield is very low or the reaction is not proceeding at all. What are the likely causes?
A1: Low or no conversion is a frequent issue that can typically be traced back to one of four areas: base, alkylating agent, catalyst, or substrate.
-
Ineffective Deprotonation: The phenol must be converted to the more nucleophilic phenoxide ion. If your base is not strong enough to deprotonate the phenol (pKa ≈ 10), the reaction will not proceed efficiently. Aqueous solutions of NaOH or KOH are effective, as are carbonate bases (K₂CO₃, Cs₂CO₃) in polar aprotic solvents like DMF or acetonitrile.[6] Ensure your base is fresh and anhydrous if the reaction is moisture-sensitive.
-
Reactivity of the Alkylating Agent: The nature of the leaving group is critical. For alkyl halides, the reactivity order is I > Br > Cl >> F. If you are using an alkyl chloride, you may require higher temperatures, a catalyst (like NaI for Finkelstein exchange), or a more reactive alkylating agent like an alkyl triflate. Also, be aware that aryl and vinyl halides are unreactive in Sₙ2-type Williamson ether synthesis.[7][8]
-
Catalyst Deactivation (for Friedel-Crafts): Lewis acid catalysts like AlCl₃ are extremely sensitive to water. Any moisture in the reagents or solvent will hydrolyze and deactivate the catalyst. Brønsted acids and solid acid catalysts (e.g., zeolites, cation-exchange resins) can also be poisoned by impurities.[7]
-
Deactivating Groups on the Phenol: For Friedel-Crafts (C-alkylation) reactions, strongly electron-withdrawing groups (e.g., -NO₂, -CN, -SO₃H) on the phenol ring can deactivate it towards electrophilic attack, preventing the reaction.[7]
Caption: Troubleshooting logic tree for low-yield phenol alkylation reactions.
Q2: I am getting a mixture of O- and C-alkylated products. How can I improve the selectivity?
A2: This is the central challenge in phenol alkylation. Selectivity is primarily controlled by the solvent and the nature of the cation associated with the phenoxide.[2]
-
To Favor O-Alkylation (Ether Formation): The goal is to have a "free" or highly reactive oxygen anion. This is best achieved in polar aprotic solvents like Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or acetonitrile.[2] These solvents solvate the cation but leave the phenoxide anion exposed and highly nucleophilic at the oxygen site, favoring the kinetically controlled Sₙ2 attack. Using a phase-transfer catalyst (PTC) can also enhance O-alkylation by transporting the phenoxide anion into an organic phase, away from protic species that could shield the oxygen.[9][10]
-
To Favor C-Alkylation (Alkylphenol Formation): The goal is to hinder the reactivity of the oxygen atom, allowing the ring to act as the nucleophile. This is achieved in protic solvents like water or alcohols (e.g., Trifluoroethanol).[2] These solvents form strong hydrogen bonds with the phenoxide oxygen, effectively "shielding" it and reducing its nucleophilicity. This blockage allows the less reactive carbon nucleophile of the ring to attack the alkylating agent. High temperatures can also favor the thermodynamically more stable C-alkylated product, often via rearrangement of the initially formed O-alkylated ether.[5]
| Solvent | Solvent Type | Effect on Phenoxide | Favored Product |
| DMF, DMSO, Acetonitrile | Polar Aprotic | Poorly solvates the anion, leaving a highly reactive oxygen. | O-Alkylation [2] |
| Water, Ethanol, TFE | Protic | Shields the oxygen via hydrogen bonding. | C-Alkylation [2] |
| Toluene, Hexane | Non-polar | Promotes tight ion-pairing, can favor C-alkylation. | C-Alkylation |
Q3: My Friedel-Crafts reaction is producing multiple alkylated phenols (polyalkylation). How can I achieve mono-alkylation?
A3: Polyalkylation is a classic limitation of Friedel-Crafts alkylation.[7][11] The first alkyl group added to the ring is an activating group, making the mono-alkylated product more reactive than the starting phenol. This leads to a second (and third) alkylation event.
The most effective and straightforward strategy to minimize this is to use a large excess of the phenol relative to the alkylating agent.[7] By Le Châtelier's principle, having a high concentration of the initial substrate (phenol) increases the statistical probability that the electrophile will react with a phenol molecule rather than the more reactive mono-alkylated product. A starting ratio of 3:1 to 5:1 (Phenol:Alkylating Agent) is a good starting point for optimization.
Q4: The structure of my alkylated product shows a rearranged alkyl group. Why did this happen and how can I prevent it?
A4: This is a strong indication of carbocation rearrangement, another significant limitation of Friedel-Crafts alkylation, particularly when using primary alkyl halides with a Lewis acid catalyst.[7][11]
The Lewis acid helps generate a primary carbocation, which is highly unstable. It will rapidly rearrange via a 1,2-hydride or 1,2-alkyl shift to form a more stable secondary or tertiary carbocation before attacking the phenol ring. For example, alkylating with 1-bromopropane might yield isopropylphenol instead of n-propylphenol.
Prevention Strategies:
-
Use a Milder Catalyst: Harsher Lewis acids (AlCl₃, FeCl₃) are more prone to generating carbocations. Milder catalysts like ZnCl₂ or solid acids (zeolites) may reduce rearrangement.[7][12]
-
Avoid Primary Alkyl Halides: If possible, use an alkylating agent that already corresponds to the desired (stable) carbocation structure (e.g., use 2-bromopropane to get isopropylphenol).
-
Consider Friedel-Crafts Acylation followed by Reduction: This is a classic workaround. Acylium ions, the electrophiles in FC-acylation, do not rearrange. You can perform a Friedel-Crafts acylation to install the desired carbon skeleton and then reduce the ketone to the alkyl group (e.g., via a Clemmensen or Wolff-Kishner reduction).
Frequently Asked Questions (FAQs)
Q: What are the main differences between Williamson Ether Synthesis and Friedel-Crafts Alkylation for modifying phenols? A: They represent the two primary strategies targeting O- and C-alkylation, respectively.
-
Williamson Ether Synthesis: This is the classic method for O-alkylation . It involves deprotonating the phenol with a base to form a phenoxide, which then acts as a nucleophile in an Sₙ2 reaction with an alkyl halide.[13] It generally does not work with tertiary alkyl halides, which favor elimination.[8]
-
Friedel-Crafts Alkylation: This is a primary method for C-alkylation . It is an electrophilic aromatic substitution where an electrophile (often a carbocation generated from an alkyl halide, alkene, or alcohol) attacks the electron-rich phenol ring.[7] It requires an acid catalyst (Lewis or Brønsted) and is prone to polyalkylation and carbocation rearrangements.[11]
Q: How do I choose the right catalyst for my reaction? A: The choice depends on the desired product (O- vs. C-alkylation) and the alkylating agent.
| Catalyst Type | Examples | Primary Use Case | Mechanism |
| Base | K₂CO₃, NaOH, NaH | O-Alkylation (Williamson) | Generates the phenoxide nucleophile.[6] |
| Lewis Acid | AlCl₃, FeCl₃, ZnCl₂ | C-Alkylation (Friedel-Crafts) | Generates a carbocation electrophile from an alkyl halide or alkene.[7] |
| Brønsted Acid | H₂SO₄, Amberlyst-15 | C-Alkylation (Friedel-Crafts) | Protonates an alkene or alcohol to generate a carbocation.[4] |
| Phase Transfer | Quaternary Ammonium Salts | O-Alkylation (enhances Williamson) | Shuttles the phenoxide anion into the organic phase for reaction.[14][15] |
| Solid Acid | Zeolites, Montmorillonite | C-Alkylation (Green Chemistry) | Provides acidic sites for carbocation formation; easily separable.[1][7] |
Q: What are the benefits of using Phase-Transfer Catalysis (PTC) for phenol alkylation? A: PTC is highly effective for promoting O-alkylation under mild conditions. Its main advantages are:
-
Enhanced Reaction Rates: It efficiently transports the phenoxide from an aqueous or solid phase into an organic phase where it can react with the alkyl halide, overcoming solubility issues.[15]
-
Improved Selectivity: By creating an anhydrous environment around the phenoxide in the organic phase, it strongly favors O-alkylation over C-alkylation.[9]
-
Milder Conditions: It often allows reactions to proceed at lower temperatures and with weaker bases (like carbonates instead of hydroxides), reducing side reactions.
-
Simplified Workup: It avoids the need for harsh, anhydrous solvents like liquid ammonia or strong bases like NaH.
Q: Are there more environmentally friendly ("green") approaches to phenol alkylation? A: Yes, significant research has focused on greener alternatives to traditional methods that use stoichiometric, corrosive, and difficult-to-remove catalysts like AlCl₃. Key approaches include:
-
Solid Acid Catalysts: Using reusable catalysts like zeolites, clays (montmorillonite), or sulfonic acid resins (Amberlyst) for C-alkylation. These are easily filtered off, minimizing acidic waste streams.[7][16]
-
Solvent-Free Reactions: Some Williamson syntheses can be performed under solvent-free conditions, for example, by grinding the phenol, a solid base (like K₂CO₃), and the alkylating agent together, often with microwave assistance.[17]
-
Alternative Alkylating Agents: Using dimethyl carbonate (DMC) as a non-toxic methylating agent in place of dimethyl sulfate or methyl halides is a prominent green alternative for O-methylation.[3]
Standard Experimental Protocols
These protocols are intended as a starting point. Molar ratios, temperatures, and reaction times should be optimized for specific substrates.
Protocol 1: General Procedure for O-Alkylation of Phenol (Williamson Ether Synthesis)
This protocol is optimized for producing a phenolic ether with high selectivity.
Caption: Standard workflow for a Williamson ether synthesis.
Step-by-Step Methodology:
-
Reagent Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the phenol (1.0 eq) and anhydrous potassium carbonate (1.5 eq).
-
Solvent Addition: Add a polar aprotic solvent, such as DMF or acetonitrile, to create a stirrable suspension (approx. 0.2-0.5 M concentration of phenol).
-
Alkylation: Begin stirring and add the alkyl halide (1.1-1.2 eq) dropwise.
-
Heating and Monitoring: Heat the reaction mixture to an appropriate temperature (e.g., 60-80 °C). Monitor the reaction progress by TLC or GC-MS by observing the disappearance of the starting phenol.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into a separatory funnel containing water. Extract the aqueous layer several times with an organic solvent like ethyl acetate or diethyl ether.
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography.
Protocol 2: General Procedure for ortho-Alkylation of Phenol (Aluminum Phenoxide Catalyzed)
This protocol is designed to favor C-alkylation, specifically at the ortho position, using an olefin as the alkylating agent.
Step-by-Step Methodology:
-
Catalyst Formation: In a pressure-rated reactor under an inert atmosphere (N₂ or Ar), add phenol (e.g., 200 moles) and a small amount of an aluminum catalyst precursor like triethylaluminum (1 mole) or aluminum metal powder.[18] Heat gently (e.g., to 150 °C for Al metal) to form the aluminum triphenoxide catalyst in situ.
-
First Stage Reaction (High Temperature): Adjust the temperature to 110-125 °C. Introduce the olefin (e.g., isobutylene) under pressure (e.g., 100-500 psig). The reaction is exothermic and may require cooling to maintain the target temperature.[18]
-
Monitoring: Continue the reaction at this temperature for 1-4 hours, periodically taking aliquots for GC analysis. The goal is to continue until the concentration of starting phenol is below 3 wt%.[18]
-
Second Stage Reaction (Low Temperature): Once the phenol concentration is low, cool the reactor to a lower temperature, typically 50-70 °C.[18]
-
Completion: Continue stirring at the lower temperature for several more hours (e.g., 4 hours) to allow the rearrangement and further alkylation to favor the desired di-ortho-alkylated product.
-
Workup and Purification: After cooling and venting the reactor, the catalyst is typically quenched (e.g., with water or dilute acid). The organic product is then isolated, washed, dried, and purified by distillation or chromatography.
References
-
Liu, Z., et al. (2006). Alkylation of Phenol: A Mechanistic View. The Journal of Physical Chemistry A. [Link]
-
Hubei Sanli Fengxiang Technology Co., Ltd. (n.d.). Phenol Alkylation Plant. [Link]
-
J&K Scientific LLC. (n.d.). Phenol alkylation (Friedel-Crafts Alkylation). [Link]
- Goetz, R. W. (1989). U.S. Patent No. 4,870,215A.
-
Wikipedia. (n.d.). Phenol. [Link]
-
PharmaXChange.info. (2011). Phenolates- O-alkylation and C-alkylation. [Link]
-
Hubei Sanli Fengxiang Technology Co., Ltd. (2024). What Is the Mechanism of Phenol Alkylation?. [Link]
-
Hubei Sanli Fengxiang Technology Co., Ltd. (2024). Side Reactions and Challenges. [Link]
-
Liu, Z., et al. (2006). (PDF) Alkylation of Phenol: A Mechanistic View. ResearchGate. [Link]
-
Bousquet, J. (2009). Selective Alkylation of Phenols Using Solid Catalysts. White Rose eTheses Online. [Link]
-
Gaikwad, M. M., & Bhanage, B. M. (2021). A comprehensive review on catalytic O-alkylation of phenol and hydroquinone. Taylor & Francis Online. [Link]
-
Master Organic Chemistry. (2014). The Williamson Ether Synthesis. [Link]
-
Poon, K. W., & Sammes, P. G. (1998). Effects of Charge Separation, Effective Concentration, and Aggregate Formation on the Phase Transfer Catalyzed Alkylation of Phenol. Journal of the American Chemical Society. [Link]
-
Sathee Forum. (n.d.). Explain Williamson's ether synthesis. What are the limitations of this method. [Link]
-
PTC Organics, Inc. (n.d.). PTC Selective O-Alkylation. [Link]
-
Wikipedia. (n.d.). Phase-transfer catalyst. [Link]
-
Pliego, J. R. (2018). Phenol alkylation under phase transfer catalysis conditions: Insights on the mechanism and kinetics from computations. ResearchGate. [Link]
-
Sharifi, A., et al. (2004). Solvent-Free Williamson Synthesis: An Efficient, Simple, and Convenient Method for Chemoselective Etherification of Phenols and Bisphenols. ResearchGate. [Link]
-
Rueping, M., et al. (2015). Catalytic Friedel–Crafts Reactions of Unactivated Secondary Alcohols: Site-Selective ortho-Alkylation of Phenols. ResearchGate. [Link]
Sources
- 1. Phenol - Wikipedia [en.wikipedia.org]
- 2. pharmaxchange.info [pharmaxchange.info]
- 3. tandfonline.com [tandfonline.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Phenol Alkylation Plant Technology, alkyl-phenol Plant, 2,3,6-trimethyl Phenol(2,3,6-TMP) Production Plant [slchemtech.com]
- 7. jk-sci.com [jk-sci.com]
- 8. Explain Williamson’s ether synthesis. What are the limitations of this method ? | Sathee Forum [forum.prutor.ai]
- 9. phasetransfercatalysis.com [phasetransfercatalysis.com]
- 10. researchgate.net [researchgate.net]
- 11. What Is the Mechanism of Phenol Alkylation? Exporter China [slchemtech.com]
- 12. researchgate.net [researchgate.net]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Phase-transfer catalyst - Wikipedia [en.wikipedia.org]
- 16. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 17. researchgate.net [researchgate.net]
- 18. US4870215A - Phenol alkylation process - Google Patents [patents.google.com]
Minimizing byproduct formation in tert-butylation of cresol
Topic: Minimizing Byproduct Formation in tert-Butylation of p-Cresol Role: Senior Application Scientist Context: Technical Support Center[1]
Welcome to the Advanced Synthesis Support Module. This guide addresses the critical challenges in the tert-butylation of p-cresol, specifically focusing on the suppression of kinetic byproducts (ethers), oligomers (diisobutylene), and isomerization impurities.[1]
Our goal is to help you transition from "crude conversion" to high-fidelity selectivity suitable for pharmaceutical intermediates and antioxidant (BHT) synthesis.
Part 1: The Mechanistic Landscape (Why Byproducts Form)
To troubleshoot effectively, you must visualize the reaction not as a single step, but as a competition between alkylation , isomerization , and oligomerization .
The Reaction Network
The tert-butylation of p-cresol is an electrophilic aromatic substitution.[1][2] However, the tert-butyl cation (
-
O-Alkylation (Kinetic Trap): The phenolic oxygen is nucleophilic.[1] At low temperatures, the cation attacks here first, forming p-tolyl tert-butyl ether.[1] This is reversible.
-
C-Alkylation (Thermodynamic Goal): The ortho positions on the ring are the target.[1] This requires higher activation energy but yields the stable C-C bond.
-
Oligomerization (The Parasite): If p-cresol is not immediately available to quench the
, the cation reacts with another isobutylene molecule, forming dimers (Diisobutylene/DIB) and trimers.[1]
Visualization: Reaction Pathways & Byproducts
Caption: Figure 1. Competitive pathways. Note that O-alkylation is reversible (kinetic), while oligomerization is an irreversible side reaction driven by excess alkene.[1]
Part 2: Critical Process Parameters (CPP) for Selectivity
Achieving high purity requires balancing three variables.
Temperature: The Selectivity Switch
-
< 80°C: Favors O-alkylation .[1] You will see high conversion of cresol but low yield of ring-alkylated product.
-
100°C - 130°C: The Sweet Spot.[1] This temperature provides enough energy to reverse ether formation (via rearrangement or de-alkylation/re-alkylation) and drive the thermodynamic C-alkylation.[1]
-
> 140°C: Danger Zone.[1] Promotes de-alkylation (reversibility of the product) and oxidative degradation (tar formation).[1]
Catalyst Selection: Shape Selectivity
Avoid liquid acids (sulfuric/PTSA) if purity is paramount.[1] They lack steric control.[1]
-
H-Beta Zeolite: Excellent for Mono-alkylation .[1] Its pore structure restricts the formation of the bulky di-tert-butyl product.[1]
-
HY Zeolite / MCM-41 / TPA-ZrO2: Required for Di-alkylation (BHT) .[1] The larger pores or mesoporous structure allow the bulky intermediate to react further at the second ortho position.
Reagent Addition (The "Starvation" Principle)
Never dump all isobutylene in at once. High local concentration of isobutylene promotes self-reaction (oligomerization).[1]
-
Protocol: Semi-batch mode. Feed isobutylene slowly into the cresol/catalyst mixture. This ensures
-cresol is always in excess relative to the , statistically favoring alkylation over dimerization.
Part 3: Troubleshooting Guide (FAQ)
Scenario A: "My product is sticky and smells like fuel."
Diagnosis: Oligomerization (DIB formation). You have generated isobutylene dimers/trimers (liquid olefins) which are difficult to separate from the mono-alkylated phenol.[1]
Root Cause:
-
Isobutylene feed rate was too fast.
-
Agitation was poor (mass transfer limitation).
-
Catalyst acidity is too high (uncontrolled Lewis acid sites).
Remediation Protocol:
-
Immediate: Reduce isobutylene flow rate by 50%.
-
Process: Switch to a semi-batch operation where cresol + catalyst are pre-heated, and isobutylene is sparged in slowly.
-
Chemistry: If using a solid acid, consider a catalyst with lower acid strength or "steamed" zeolites (TPA/SiO2) which reduce non-selective surface sites [1].[1]
Scenario B: "I have high conversion, but mostly Ether (O-alkyl) product."
Diagnosis: Kinetic Trapping. The reaction temperature is too low to drive the rearrangement to the Carbon ring.[1]
Remediation Protocol:
-
Immediate: Raise reaction temperature to 110°C - 125°C .
-
Time: Increase residence time. The ether is an intermediate; given time and heat, it will convert to the C-alkylated product.
-
Catalyst: Ensure your catalyst has sufficient Brønsted acidity (proton donor) to protonate the ether oxygen and facilitate the rearrangement.[1]
Scenario C: "I cannot get the second tert-butyl group on (Low BHT yield)."
Diagnosis: Steric Hindrance / Pore Diffusion Limit. You are stuck at the mono-alkylated stage (2-tert-butyl-p-cresol).[1]
Remediation Protocol:
-
Check Catalyst: If using ZSM-5 or H-Beta, the pores are likely too small to accommodate the transition state for the second alkylation.[1] Switch to HY Zeolite , Mordenite , or Mesoporous MCM-41 [2].[1]
-
Molar Ratio: Ensure a molar ratio of Isobutylene:Cresol of at least 2.2:1 .[1]
-
Water Poisoning: If using TBA (alcohol) as the source, water byproduct poisons acid sites. Continuous water removal (azeotropic distillation) is required.
Part 4: Optimized Experimental Protocol (BHT Synthesis)
Objective: Synthesis of 2,6-di-tert-butyl-p-cresol (BHT) with <2% Dimer formation.
Materials
-
Substrate: p-Cresol (melted, >99% purity).
-
Alkylating Agent: Isobutylene gas (anhydrous).[1]
-
Catalyst: 12-Tungstophosphoric acid on Zirconia (TPA/ZrO2) OR HY Zeolite (calcined).[1]
-
Loading: 10-15 wt% relative to cresol.
Step-by-Step Workflow
-
Catalyst Activation:
-
Calcine the zeolite/solid acid at 400°C for 4 hours to remove adsorbed water. Critical: Water poisons the active sites.[1]
-
-
Reactor Setup:
-
Reaction Phase (Semi-Batch):
-
Heat mixture to 110°C with vigorous stirring (>600 RPM).
-
Why: High temp prevents ether trap; high RPM prevents local hotspots of isobutylene.[1]
-
Introduce Isobutylene gas slowly.[1] Maintain system pressure at 2-5 bar (if autoclave) or controlled bubbling (if atmospheric).
-
Target Molar Ratio: 2.2 : 1 (Isobutylene : Cresol).
-
-
Digestion Phase:
-
After addition is complete, hold temperature at 110°C for 1-2 hours.
-
Why: This allows any formed ethers to rearrange and completes the di-alkylation.[1]
-
-
Workup:
Data Summary Table
| Parameter | Optimized Range | Effect of Deviation |
| Temperature | 100°C - 125°C | <100°C: High Ether. >140°C: Tars/Dealkylation.[1] |
| Pressure | 1 - 5 bar | High P: Increases rate but risks oligomerization (DIB).[1] |
| IB:Cresol Ratio | 2.0 - 2.5 : 1 | <2.0: Mono-product.[1] >3.0: Oligomers/Tri-alkyl. |
| Catalyst Type | HY, MCM-41, TPA/ZrO2 | H-Beta/ZSM-5: Stops at Mono-alkylation.[1] |
Part 5: Troubleshooting Logic Tree
Use this flow to diagnose your current batch failure.
Caption: Figure 2. Diagnostic decision tree for post-reaction analysis.
References
-
Al-Fatesh, A. et al. (2023).[1] "Nanosized Silica-Supported 12-Tungstophosphoric Acid: A Highly Active and Stable Catalyst for the Alkylation of p-Cresol with tert-Butanol."[1] MDPI Catalysts. Link[1]
-
Yadav, G. D., & Kirthivasan, N. (1997). "Alkylation of p-Cresol with Isobutylene Catalyzed by Heteropoly Acid Supported on MCM-41 Catalyst." ResearchGate / Chemical Engineering Science. Link
-
Zhang, H. et al. (2023).[1][9] "An Efficient and Mild Method for the Alkylation of p-Cresol with tert-Butyl Alcohol using Deep Eutectic Solvents." MDPI Catalysts. Link[1]
-
Di Girolamo, M. et al. (1997).[1][10] "Liquid-Phase Etherification/Dimerization of Isobutene over Sulfonic Acid Resins." Ind.[1][3][11][12][13] Eng. Chem. Res.Link[1]
Sources
- 1. US4113976A - Method of preparing 2,6-di-tert.butylphenol - Google Patents [patents.google.com]
- 2. Nanosized Silica-Supported 12-Tungstophosphoric Acid: A Highly Active and Stable Catalyst for the Alkylation of p-Cresol with tert-Butanol [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. longdom.org [longdom.org]
- 6. researchgate.net [researchgate.net]
- 7. CN1313270A - Process for preparing 2,6-di-tear-butyl p-cresol - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Effect of reaction conditions on the etherification between glycerol and tert-butyl alcohol over beta zeolite | VNUHCM Journal of Science and Technology Development [stdj.scienceandtechnology.com.vn]
- 12. fiq.unl.edu.ar [fiq.unl.edu.ar]
- 13. Selective nucleophilic α-C alkylation of phenols with alcohols via Ti=Cα intermediate on anatase TiO2 surface - PMC [pmc.ncbi.nlm.nih.gov]
Stabilizer package optimization with 3-Tert-butyl-5-methylphenol
Topic: 3-Tert-butyl-5-methylphenol (CAS: 88-60-8)[1]
Welcome to the Advanced Application Support Center. This guide is designed for researchers and formulation scientists utilizing 3-Tert-butyl-5-methylphenol (often referred to as 3-MBP or a mono-tert-butyl phenol) in drug development, API synthesis, and polymer packaging stabilization.[1] Unlike the ubiquitous BHT (2,6-di-tert-butyl-4-methylphenol), 3-MBP possesses distinct steric properties that alter its reactivity profile, making it a powerful but sensitive tool in your stabilizer package.[1]
🔎 Part 1: Troubleshooting & FAQs
Direct solutions to the most common experimental deviations.
Q1: My formulation is developing a pink or yellow discoloration upon storage. Is the stabilizer failing?
A: Not necessarily failing, but it is likely undergoing Quinone Methide transformation .
-
The Cause: 3-Tert-butyl-5-methylphenol is a primary phenolic antioxidant.[1][2] When it scavenges a radical, it forms a phenoxy radical.[1] Unlike BHT, which has two bulky tert-butyl groups protecting the ring, 3-MBP is less sterically hindered.[1] This makes it more susceptible to "over-oxidation," leading to the formation of conjugated Quinone Methides (QM). These species are chromophores responsible for the "pinking" (gas fading) or yellowing, often triggered by exposure to NOx gases or alkaline environments.[1]
-
The Fix:
-
Acidify: Ensure your matrix is neutral or slightly acidic; alkaline conditions catalyze QM formation.[1]
-
Synergy: You are likely missing a secondary antioxidant (Phosphite or Thioester).[1] Without a secondary stabilizer to decompose hydroperoxides, the phenol is overwhelmed, forcing it into the chromophoric QM state.
-
Q2: I am seeing rapid stabilizer depletion in my OIT (Oxidation Induction Time) tests compared to BHT. Why?
A: This is a function of Steric Hindrance vs. Kinetic Activity .
-
The Science: BHT is "shielded" by two tert-butyl groups, slowing its reaction rate but extending its life.[1] 3-MBP has only one tert-butyl group.[1] This makes it kinetically faster at scavenging radicals (better initial protection) but results in it being consumed significantly faster.[1]
-
The Fix: Do not replace BHT 1:1 with 3-MBP if long-term heat aging is the goal.[1] Use 3-MBP for processing stability (protecting the API/Polymer during high-heat synthesis or extrusion) and pair it with a slower-acting phenol or a HALS (Hindered Amine Light Stabilizer) for long-term shelf life.[1]
Q3: The stabilizer is precipitating out of my aqueous-based excipient mixture.
A: 3-Tert-butyl-5-methylphenol is highly lipophilic (LogP ~3.9 - 4.1).[1]
-
The Fix: It is virtually insoluble in water (~100 mg/L). You must pre-dissolve it in a carrier solvent (Ethanol, Isopropanol, or a lipid carrier) before introduction.[1] If your system is aqueous, consider using a surfactant or switching to a sulfonated phenolic analog if solubility is non-negotiable.[1]
🔬 Part 2: Mechanistic Deep Dives
Mechanism 1: The "Pinking" Pathway (Quinone Methide Formation)
Understanding why your product changes color is crucial for regulatory acceptance. The diagram below illustrates how the radical scavenging process can inadvertently lead to chromophore formation if not controlled.
Figure 1: The degradation pathway of 3-Tert-butyl-5-methylphenol.[1] Note that "Over-Oxidation" leads to Quinone Methide (QM), the primary cause of discoloration.
Mechanism 2: The Synergistic Cycle (Phenol + Phosphite)
To prevent the "Pinking" described above, you must employ a "Sacrificial Reductant" strategy. A Phosphite antioxidant (e.g., Tris(2,4-di-tert-butylphenyl)phosphite) decomposes hydroperoxides and can even regenerate the phenol, keeping the system colorless.[1]
Figure 2: The Synergistic Stabilization Cycle.[1] The Phosphite (Blue) handles the Hydroperoxides (ROOH), preventing them from generating new radicals, while the Phenol (Green) scavenges existing radicals.
📊 Part 3: Comparative Data & Specifications
Table 1: 3-Tert-butyl-5-methylphenol vs. BHT Use this table to determine if switching stabilizers is appropriate for your application.[1]
| Feature | 3-Tert-butyl-5-methylphenol (3-MBP) | BHT (2,6-di-tert-butyl-4-methylphenol) | Impact on Formulation |
| Steric Hindrance | Low (1 tert-butyl group) | High (2 tert-butyl groups) | 3-MBP reacts faster; BHT lasts longer.[1] |
| Reactivity | High (Kinetic Control) | Moderate (Thermodynamic Control) | 3-MBP is better for "shock" stabilization during high-heat processing.[1] |
| Discoloration Risk | High (Prone to Quinone Methides) | Moderate | 3-MBP requires tighter pH control and secondary antioxidants.[1] |
| Melting Point | ~45-50°C | ~70°C | 3-MBP melts earlier, dispersing faster in low-temp melts.[1] |
| LogP (Lipophilicity) | ~4.1 | ~5.1 | Both are highly lipophilic; BHT is slightly more so.[1] |
🧪 Part 4: Validated Experimental Protocol
Protocol: Oxidation Induction Time (OIT) via Differential Scanning Calorimetry (DSC) This is the gold-standard method to validate if your 3-MBP + Phosphite package is working.[1]
Objective: Determine the time to onset of oxidation at a constant temperature.
-
Sample Preparation:
-
Instrument Setup (DSC):
-
Run Sequence:
-
Step 1: Equilibrate at 30°C.
-
Step 2: Ramp 20°C/min to Isothermal Temperature under Nitrogen .
-
Step 3: Hold Isothermal for 5 minutes (ensure thermal equilibrium).
-
Step 4: Switch Gas to Oxygen (Time = 0).
-
Step 5: Continue Isothermal hold until a significant exotherm (oxidation) is observed.[1]
-
-
Analysis:
-
The OIT is the time from the gas switch (Step 4) to the onset (tangent intersection) of the exothermic oxidation peak.
-
Target: A robust package should yield an OIT > 30 minutes at the test temperature.
-
📚 References
-
OECD SIDS. (2002).[1][3] 6-tert-Butyl-m-cresol (CAS 88-60-8) SIDS Initial Assessment Report. UNEP Publications. [1]
-
Pospíšil, J., et al. (2002).[1][4] Discoloration of polymers by phenolic antioxidants. Polymer Degradation and Stability.[4][5][6][7][8]
-
Vinati Organics. (2024).[1] How Does Phosphite Antioxidants Work? Synergistic Effects.
-
Mettler Toledo. (n.d.).[1] A Guide to the Determination of Oxidation Induction Time (OIT).
-
Santa Cruz Biotechnology. (2016).[1][9] Safety Data Sheet: 2-tert-Butyl-5-methylphenol.
Sources
- 1. Butylated hydroxytoluene - Wikipedia [en.wikipedia.org]
- 2. nbinno.com [nbinno.com]
- 3. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 4. semanticscholar.org [semanticscholar.org]
- 5. thermalsupport.com [thermalsupport.com]
- 6. researchgate.net [researchgate.net]
- 7. dataset-dl.liris.cnrs.fr [dataset-dl.liris.cnrs.fr]
- 8. stabilization-technologies.com [stabilization-technologies.com]
- 9. datasheets.scbt.com [datasheets.scbt.com]
Technical Support Center: Enhancing the Long-Term Stability of Products Containing 3-Tert-butyl-5-methylphenol
Welcome to the technical support center for 3-Tert-butyl-5-methylphenol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for enhancing the long-term stability of your product formulations. As a potent hindered phenolic antioxidant, 3-Tert-butyl-5-methylphenol is instrumental in preventing oxidative degradation in a wide array of products, including pharmaceuticals, polymers, and lubricants.[1][2] This resource provides a comprehensive overview of its stability profile, potential degradation pathways, and strategies for mitigation in a practical question-and-answer format.
Section 1: Understanding the Stability of 3-Tert-butyl-5-methylphenol
Q1: What are the key chemical properties of 3-Tert-butyl-5-methylphenol that contribute to its antioxidant activity and how do they influence its stability?
3-Tert-butyl-5-methylphenol, a member of the hindered phenol antioxidant family, owes its efficacy to its unique molecular structure.[3] The phenolic hydroxyl (-OH) group is the primary active site, readily donating a hydrogen atom to neutralize free radicals and terminate oxidative chain reactions.[1] The bulky tert-butyl group adjacent to the hydroxyl group provides steric hindrance, which serves two critical functions: it enhances the stability of the resulting phenoxy radical, preventing it from initiating new radical chains, and it protects the hydroxyl group from direct attack, thereby slowing its degradation.[1] This steric hindrance is a key factor in its effectiveness as a stabilizer.[1]
The methyl group on the phenol ring also contributes to the molecule's antioxidant capacity through electron-donating inductive effects, which further stabilize the phenoxy radical. However, these same structural features can also be susceptible to degradation under certain conditions.
Section 2: Troubleshooting Common Stability Issues
This section addresses specific problems you may encounter during your experiments and provides actionable solutions.
Issue 1: Discoloration of the Formulation
Q2: My product containing 3-Tert-butyl-5-methylphenol is developing a yellow or pinkish hue over time. What is causing this discoloration and how can I prevent it?
Discoloration is a common issue with phenolic antioxidants and is often a primary indicator of degradation.[4] The color change is typically due to the formation of colored degradation products, primarily quinone-type structures. This process can be initiated by several factors:
-
Oxidation: Exposure to air (oxygen) is a primary driver of degradation. The initial step is the formation of a phenoxy radical, which can then undergo further reactions to form colored species.
-
Light Exposure (Photodegradation): UV light can provide the energy to initiate the oxidation process, leading to the formation of colored degradation products.
-
Presence of Metal Ions: Trace metal ions, such as iron and copper, can act as catalysts in the oxidation of phenols, accelerating discoloration.
-
High pH: Basic conditions can deprotonate the phenolic hydroxyl group, making it more susceptible to oxidation.
-
Interaction with Other Formulation Components: Certain active pharmaceutical ingredients (APIs) or excipients can promote the degradation of 3-Tert-butyl-5-methylphenol.
Troubleshooting Steps:
-
Inert Atmosphere: During manufacturing and packaging, blanket your product with an inert gas like nitrogen or argon to minimize oxygen exposure.
-
Light Protection: Store the product in amber or opaque containers to protect it from light.
-
Chelating Agents: If metal ion contamination is suspected, consider adding a chelating agent such as ethylenediaminetetraacetic acid (EDTA) to sequester the metal ions.
-
pH Control: Maintain the formulation at a slightly acidic to neutral pH, if compatible with your product's overall stability.
-
Excipient Compatibility Screening: Conduct compatibility studies with all formulation components to identify any potential interactions.
Issue 2: Loss of Antioxidant Efficacy
Q3: I'm observing a decrease in the oxidative stability of my product over time, suggesting a loss of 3-Tert-butyl-5-methylphenol. What are the likely degradation pathways leading to this loss of activity?
The loss of antioxidant efficacy is a direct result of the chemical degradation of 3-Tert-butyl-5-methylphenol. The primary degradation pathways involve the transformation of the active phenolic structure into inactive species.
-
Oxidative Degradation: This is the most common pathway. The initial phenoxy radical can dimerize or react with other molecules to form larger, less active compounds. Further oxidation can lead to the formation of quinone methides and other quinonoid structures, which do not possess the hydrogen-donating ability required for antioxidant activity.[5]
-
Thermal Degradation: At elevated temperatures, 3-Tert-butyl-5-methylphenol can undergo decomposition. Studies on the similar antioxidant BHT (butylated hydroxytoluene) show that thermal decomposition can yield products like isobutene and 2-tert-butyl-4-methylphenol.[6]
-
Photodegradation: As mentioned earlier, UV light can accelerate oxidation and lead to the breakdown of the molecule.
Visualizing the Primary Degradation Pathway:
Caption: Oxidative degradation of 3-Tert-butyl-5-methylphenol.
Section 3: Frequently Asked Questions (FAQs)
Q4: What are the optimal storage conditions for formulations containing 3-Tert-butyl-5-methylphenol to ensure long-term stability?
To maximize the shelf life of your product, store it in a cool, dark place. The ideal temperature range is typically refrigerated (2-8°C), although room temperature (20-25°C) may be acceptable for shorter durations, depending on the formulation.[6] Protect from freezing, as this can cause phase separation in some formulations. Always store in well-sealed, light-resistant containers.
Q5: Are there any known incompatibilities between 3-Tert-butyl-5-methylphenol and common pharmaceutical excipients?
While 3-Tert-butyl-5-methylphenol is compatible with many common excipients, potential incompatibilities can arise. Be cautious with:
-
Strongly basic excipients: These can increase the pH and accelerate oxidation.
-
Excipients with high levels of metal ion impurities: These can catalyze degradation.
-
Oxidizing agents: These will directly react with and deplete the antioxidant.
-
Some polymeric excipients: While less common, interactions leading to binding or reduced availability of the antioxidant can occur.
It is always recommended to perform compatibility studies with your specific formulation.
Q6: How does pH affect the stability of 3-Tert-butyl-5-methylphenol?
The stability of phenolic antioxidants is pH-dependent. In alkaline conditions (high pH), the phenolic hydroxyl group is more readily deprotonated, forming a phenolate ion. This ion is more susceptible to oxidation than the protonated form. Therefore, maintaining a neutral to slightly acidic pH is generally recommended for optimal stability.
Q7: Can sterilization methods affect the stability of 3-Tert-butyl-5-methylphenol?
Yes, certain sterilization methods can impact the stability of 3-Tert-butyl-5-methylphenol.
-
Autoclaving (Steam Sterilization): The high temperatures and presence of moisture can accelerate both thermal and oxidative degradation.
-
Gamma Irradiation: This method can generate free radicals, which will be scavenged by the antioxidant, leading to its depletion.
-
Ethylene Oxide (EtO) Sterilization: This is generally a less harsh method in terms of temperature, but the potential for chemical reaction between ethylene oxide and the antioxidant should be evaluated.
-
Filtration: For liquid formulations, sterile filtration is the gentlest method and will not degrade the antioxidant.
The choice of sterilization method should be carefully considered and validated for its impact on the stability of your specific formulation.
Q8: What are synergistic or antagonistic effects when using 3-Tert-butyl-5-methylphenol with other antioxidants?
-
Synergistic Effects: Combining 3-Tert-butyl-5-methylphenol with a secondary antioxidant, such as a phosphite or a thioester, can have a synergistic effect. The primary antioxidant (hindered phenol) scavenges free radicals, while the secondary antioxidant decomposes hydroperoxides, which are precursors to further radical formation. This dual action provides more comprehensive protection.
-
Antagonistic Effects: While less common, antagonistic effects can occur. For instance, in some systems, the combination of certain hindered amine light stabilizers (HALS) with phenolic antioxidants can lead to increased discoloration.[7] It is crucial to test any antioxidant blend for compatibility and synergistic efficacy in your specific formulation.
Section 4: Experimental Protocols
Protocol 1: Accelerated Stability Study
This protocol outlines a general procedure for conducting an accelerated stability study to predict the long-term stability of your formulation.
Objective: To assess the stability of a formulation containing 3-Tert-butyl-5-methylphenol under stressed conditions to predict its shelf life.
Materials:
-
Your product formulation
-
Stability chambers with controlled temperature and humidity
-
Light-resistant containers for samples
-
Analytical instrumentation for quantifying 3-Tert-butyl-5-methylphenol (e.g., HPLC-UV)
Procedure:
-
Sample Preparation: Prepare a sufficient number of samples of your final formulation in the intended packaging.
-
Storage Conditions: Place the samples in stability chambers under various accelerated conditions. A common set of conditions for pharmaceuticals is 40°C / 75% RH. Other conditions can be chosen based on the intended storage and shipping environment of the product.
-
Time Points: Pull samples for analysis at predetermined time points (e.g., 0, 1, 3, and 6 months).
-
Analysis: At each time point, analyze the samples for:
-
Appearance: Note any changes in color, clarity, or presence of precipitates.
-
Assay of 3-Tert-butyl-5-methylphenol: Quantify the remaining amount of the antioxidant using a validated analytical method (see Protocol 2).
-
Degradation Products: Identify and quantify any significant degradation products.
-
Other relevant parameters: Depending on your product, you may also want to test parameters such as pH, viscosity, and particle size.
-
-
Data Analysis: Plot the concentration of 3-Tert-butyl-5-methylphenol versus time for each storage condition. Use this data to determine the degradation kinetics and estimate the shelf life at the intended storage condition using appropriate models (e.g., Arrhenius equation).
Workflow for Accelerated Stability Study:
Caption: Workflow for an accelerated stability study.
Protocol 2: HPLC-UV Method for Quantification of 3-Tert-butyl-5-methylphenol
This protocol provides a starting point for developing an HPLC-UV method for the quantification of 3-Tert-butyl-5-methylphenol in a cream or ointment formulation. Method development and validation will be required for your specific product matrix.
Objective: To quantify the amount of 3-Tert-butyl-5-methylphenol in a semi-solid formulation.
Instrumentation and Materials:
-
High-Performance Liquid Chromatograph (HPLC) with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
3-Tert-butyl-5-methylphenol reference standard
-
Volumetric flasks, pipettes, and syringes
-
Syringe filters (0.45 µm, PTFE or other compatible material)
-
Centrifuge
Procedure:
-
Standard Preparation:
-
Prepare a stock solution of 3-Tert-butyl-5-methylphenol reference standard in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
From the stock solution, prepare a series of calibration standards at different concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting with the mobile phase.
-
-
Sample Preparation (Example for a Cream):
-
Accurately weigh approximately 1 gram of the cream into a 50 mL centrifuge tube.
-
Add a known volume of a suitable extraction solvent (e.g., 20 mL of methanol or isopropanol).
-
Vortex for 2-3 minutes to disperse the sample.
-
Sonicate for 15-20 minutes to ensure complete extraction.
-
Centrifuge at high speed (e.g., 10,000 rpm) for 10 minutes to separate the excipients.
-
Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.
-
-
Chromatographic Conditions (Starting Point):
-
Mobile Phase: Acetonitrile:Water (e.g., 70:30 v/v). Adjust the ratio to achieve optimal separation.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 20 µL
-
UV Detection Wavelength: Approximately 274 nm (determine the λmax of 3-Tert-butyl-5-methylphenol in your mobile phase).[8]
-
-
Analysis:
-
Inject the calibration standards to generate a calibration curve (peak area vs. concentration).
-
Inject the prepared sample solutions.
-
Quantify the amount of 3-Tert-butyl-5-methylphenol in the sample by comparing its peak area to the calibration curve.
-
Section 5: Data Summary
Table 1: Factors Influencing the Stability of 3-Tert-butyl-5-methylphenol
| Factor | Effect on Stability | Mitigation Strategy |
| Oxygen | Accelerates oxidative degradation | Inert gas blanketing, use of oxygen scavengers in packaging |
| Light (UV) | Initiates and accelerates photodegradation | Use of amber or opaque packaging |
| Elevated Temperature | Increases the rate of thermal and oxidative degradation | Store in a cool place, avoid exposure to high temperatures during processing and shipping |
| High pH (Alkaline) | Increases susceptibility to oxidation | Maintain a neutral to slightly acidic pH in the formulation |
| Metal Ions (e.g., Fe, Cu) | Catalyze oxidative degradation | Use high-purity raw materials, consider the use of chelating agents |
| Sterilization (Heat, Irradiation) | Can cause degradation or depletion | Choose the mildest effective sterilization method, validate for impact on stability |
References
- Google Patents. (2017). Hindered phenol antioxidant and preparation method thereof. (CN106588663A).
- Li, X., et al. (2024). Applications of Tert-Butyl-Phenolic Antioxidants in Consumer Products and Their Potential Toxicities in Humans. Toxics, 12(11), 869.
-
Stabilization Technologies. (2019). Transformation of Hindered Phenolic Antioxidants. Retrieved from [Link]
-
PubChem. (n.d.). 3-tert-Butyl-5-methylphenol. National Center for Biotechnology Information. Retrieved from [Link]
-
ResearchGate. (2024). Applications of Tert-Butyl-Phenolic Antioxidants in Consumer Products and Their Potential Toxicities in Humans. Retrieved from [Link]
- Rokita, S. E. (2011). The Generation and Reactions of Quinone Methides. Chemical Reviews, 111(8), 4645-4673.
- Rose, D. J. (2007).
- Wang, Y., et al. (2024). Thermal decomposition characteristics of BHT and its peroxide (BHTOOH). Journal of Thermal Analysis and Calorimetry, 149, 9435–9445.
-
Wikipedia. (n.d.). Butylated hydroxytoluene. Retrieved from [Link]
-
Shimadzu. (n.d.). High-Resolution and High-Speed Simultaneous Analysis of Regulated UV-Adsorbents in Cosmetics using SPP Column. Retrieved from [Link]
-
ResearchGate. (2011). Effect of Different Sterilization Methods on Biodegradation of Biomedical Polypropylene. Retrieved from [Link]
- Li, X., et al. (2024). Applications of Tert-Butyl-Phenolic Antioxidants in Consumer Products and Their Potential Toxicities in Humans. Toxics, 12(11), 869.
- Google Patents. (2008). Process for the production of quinone methide. (US20080132726A1).
-
STLE. (n.d.). Antioxidants: Key Additives Enable Lubricants to Operate Under More Severe Conditions. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Method for the determination of phenol and methylphenols (cresols) in ambient air using HPLC. Retrieved from [Link]
-
ResearchGate. (2007). Temperature effect on tert-butyl alcohol (TBA) biodegradation kinetics in hyporheic zone soils. Retrieved from [Link]
- Rocchetti, G., et al. (2021). Quantification of the Antioxidant Activity of Plant Extracts: Analysis of Sensitivity and Hierarchization Based on the Method Used. Molecules, 26(11), 3196.
-
IIUM Repository. (2015). EFFECT OF STERILIZATION ON MECHANICAL AND BLOOD PROPERTIES OF MEDICAL GRADE POLYVINYL CHLORIDE. Retrieved from [Link]
- Pisoschi, A. M., et al. (2021). Analytical Methods Used in Determining Antioxidant Activity: A Review. Antioxidants, 10(3), 332.
- Wang, Y., et al. (2024).
-
Grant, C. (2006). Effects of Antioxidants on the Thermal Degradation of a Polyol Ester Lubricant Using GPC. Retrieved from [Link]
-
ResearchGate. (2016). Discoloration Phenomenon Induced by the Combination of Phenolic antioxidants and Hindered Amine Light Stabilizers. Retrieved from [Link]
-
Richard, J. P. (n.d.). Formation and Stability of Simple Quinone Methides. Retrieved from [Link]
- Landmeyer, J. E., et al. (2007). Temperature effect on tert-butyl alcohol (TBA) biodegradation kinetics in hyporheic zone soils.
- Felfel, R. M., et al. (2021).
-
Diva-portal.org. (2018). Target analysis of synthetic phenolic antioxidants in human serum, prioritized by using an exposure index applied. Retrieved from [Link]
- Merrien, A., et al. (2022). Loss in the Intrinsic Quality and the Antioxidant Activity of Sunflower (Helianthus annuus L.) Oil during an Industrial Refining Process. Foods, 11(3), 398.
- Comellas, X., et al. (2018). New Approach for Understanding the Oxidation Stability of Neopolyol Ester Lubricants Using a Small-Scale Oxidation Test Method. ACS Omega, 3(9), 11523–11530.
-
ResearchGate. (2015). Synergistic and antagonistic effects on oxidation stability of antioxidants in a synthetic ester based oil. Retrieved from [Link]
- Chisvert, A., et al. (2013). A Validated HPLC Method for the Determination of Vanillyl Butyl Ether in Cosmetic Preparations.
- Lee, Y. J., et al. (2003). Effects of Mode of Sterilization on the Recovery of Phenolic Antioxidants in Laboratory Media Assessed by Nonderivatizing Gas Chromatography-Mass Spectrometry. Journal of Food Protection, 66(10), 1930-1934.
-
ResearchGate. (2017). Thermal Stability Study of 4-tert-Butylphenol. Retrieved from [Link]
-
Ataman Kimya. (n.d.). BUTYL HYDROXY TOLUENE. Retrieved from [Link]
- de la Cruz, A. R., et al. (2010). Synergistic and antagonistic interactions of phenolic compounds found in navel oranges. Journal of Food Science, 75(6), C505-C510.
- Kubyshkina, G., et al. (2011). The Influence of Different Sterilization Techniques on the Time-Dependent Behavior of Polyamides. Journal of Biomaterials and Nanobiotechnology, 2(4), 361-368.
-
ResearchGate. (2022). Loss in the Intrinsic Quality and the Antioxidant Activity of Sunflower (Helianthus annuus L.) Oil during an Industrial Refining Process. Retrieved from [Link]
-
ResearchGate. (2020). Sterically Hindered Phenols as Antioxidant. Retrieved from [Link]
- Chan, K. K. C. (2017). General Method for the Construction of ortho-tert-Butyl Phenols & 3,4-Dihydro-2H-1,3-benzoxazines via Base-Promoted ortho-Quinone Methide Chemistry. UC Santa Barbara.
- Landmeyer, J. E., et al. (2007). Temperature effect on tert-butyl alcohol (TBA) biodegradation kinetics in hyporheic zone soils.
-
ResearchGate. (2013). HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF THREE ACTIVE SUBSTANCES IN A DERMATOLOGICAL PREPARATION ñ VIOSEPT OINTMENT. Retrieved from [Link]
Sources
- 1. Applications of Tert-Butyl-Phenolic Antioxidants in Consumer Products and Their Potential Toxicities in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A new colorimetric method for determining antioxidant levels using 3,5-dibromo-4-nitrosobenzene sulfonate (DBNBS) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. stabilization-technologies.com [stabilization-technologies.com]
- 5. The Generation and Reactions of Quinone Methides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Thermal decomposition characteristics of BHT and its peroxide (BHTOOH) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. epa.gov [epa.gov]
Validation & Comparative
A Senior Application Scientist's Guide to Cross-Validation of HPLC and GC-MS for the Quantification of 3-Tert-butyl-5-methylphenol
In the landscape of analytical chemistry, the robust quantification of chemical entities is paramount. This guide provides an in-depth comparative analysis of two stalwart analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the specific application of quantifying 3-Tert-butyl-5-methylphenol. This compound, a notable antioxidant and industrial chemical, requires precise and accurate measurement in various matrices.[1]
This document is structured to provide researchers, scientists, and drug development professionals with a comprehensive framework for methodological cross-validation. By understanding the orthogonal strengths and weaknesses of both HPLC and GC-MS, laboratories can establish a self-validating system that ensures the highest degree of data integrity and confidence. The principles and protocols outlined herein are grounded in established analytical practices and adhere to the validation standards set forth by the International Council for Harmonisation (ICH).[2][3]
Methodological Principles: A Tale of Two Techniques
The choice between HPLC and GC-MS is fundamentally dictated by the physicochemical properties of the analyte and the specific requirements of the analysis.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone of analytical separation, functioning on the principle of differential partitioning of an analyte between a liquid mobile phase and a solid stationary phase.[4][5][6] For a moderately polar compound like 3-Tert-butyl-5-methylphenol, Reverse-Phase HPLC (RP-HPLC) is the method of choice.
-
Causality of Component Selection:
-
Stationary Phase: A C18 (octadecylsilyl) column is selected due to its hydrophobic nature, which promotes retention of the analyte through hydrophobic interactions with the tert-butyl and methyl groups.[7] This allows for effective separation from more polar matrix components.
-
Mobile Phase: A gradient mixture of an aqueous solvent (often with a pH modifier like phosphoric or formic acid to ensure the phenol remains in its non-ionized form) and an organic solvent like acetonitrile or methanol is employed.[8][9] Adjusting the organic solvent concentration allows for the fine-tuning of the analyte's retention time.
-
Detection: A Diode Array Detector (DAD) or UV detector is highly effective, as the phenolic ring of the analyte possesses a strong chromophore, allowing for sensitive detection at its maximum absorbance wavelength.[10][11]
-
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS combines the potent separation capabilities of gas chromatography with the definitive identification power of mass spectrometry.[12][13][14][15] This technique is ideal for volatile and thermally stable compounds.
-
Causality of Component Selection:
-
The Need for Derivatization: Phenols, due to their polar hydroxyl group, can exhibit poor peak shape and tailing in GC analysis. To mitigate this and increase volatility, a derivatization step is essential.[16][17] Silylation, using a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), is a common and effective strategy.[18] This reaction replaces the active hydrogen on the hydroxyl group with a non-polar trimethylsilyl (TMS) group, enhancing thermal stability and chromatographic performance.[17][19]
-
Stationary Phase: A non-polar or mid-polarity capillary column, such as one with a 5% diphenyl / 95% dimethyl polysiloxane stationary phase, is typically used. This phase separates compounds based on their boiling points and slight polarity differences.[20]
-
Detection: The mass spectrometer offers unparalleled specificity. After separation in the GC column, the analyte is ionized (typically via Electron Ionization - EI) and fragmented.[15] The resulting mass spectrum provides a unique "fingerprint" of the molecule, allowing for both positive identification and quantification, often using Selected Ion Monitoring (SIM) for enhanced sensitivity.[21][22]
-
Experimental Design for Cross-Validation
To ensure the integrity of the analytical results, a rigorous cross-validation protocol must be implemented. This involves assessing key performance parameters for both the developed HPLC and GC-MS methods. The objective of this validation is to demonstrate that each procedure is suitable for its intended purpose.[2]
Validation Parameters
The following parameters, as outlined in the ICH Q2(R1) guidelines, will be evaluated for both methods:[3][23]
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte in samples within a given range.
-
Accuracy: The closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.
-
Precision:
-
Repeatability: Precision under the same operating conditions over a short interval of time.
-
Intermediate Precision: Expresses within-laboratory variations: different days, different analysts, different equipment, etc.
-
-
Limit of Detection (LOD): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
Experimental Workflow Diagram
Caption: Workflow for the cross-validation of HPLC and GC-MS methods.
Detailed Experimental Protocols
Sample and Standard Preparation
-
Stock Solution: Accurately weigh and dissolve 10 mg of 3-Tert-butyl-5-methylphenol reference standard in 100 mL of methanol to obtain a 100 µg/mL stock solution.[24]
-
Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock solution with the appropriate solvent (methanol for HPLC, or the reaction solvent for GC-MS).[24]
-
Quality Control (QC) Samples: Prepare QC samples at three concentration levels (low, medium, high) to fall within the calibration range.
Protocol 1: HPLC-UV/DAD Method
-
Chromatographic Conditions:
-
Instrument: HPLC system with a DAD or UV detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[11][25]
-
Mobile Phase A: Water with 0.1% Phosphoric Acid.
-
Mobile Phase B: Acetonitrile.[8]
-
Gradient: A suitable gradient, for example: 0-15 min, 50-90% B; 15-20 min, 90% B; 20-25 min, 50% B.
-
Flow Rate: 1.0 mL/min.[8]
-
Detection: Monitor at the maximum absorbance wavelength of 3-Tert-butyl-5-methylphenol (determined by UV scan).
-
-
Analysis Procedure:
-
Equilibrate the column with the initial mobile phase composition for at least 30 minutes.
-
Inject a blank (methanol) to ensure no system contamination.
-
Inject the calibration standards in increasing order of concentration.
-
Inject the QC samples.
-
Construct a calibration curve by plotting the peak area against the concentration.
-
Determine the concentration of the QC samples using the calibration curve.
-
Protocol 2: GC-MS Method
-
Derivatization Procedure:
-
Pipette 100 µL of each standard and QC sample into separate autosampler vials.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Add 50 µL of a suitable solvent (e.g., pyridine or acetonitrile) and 50 µL of BSTFA.
-
Cap the vials tightly and heat at 70°C for 30 minutes.
-
Allow the vials to cool to room temperature before analysis.
-
-
GC-MS Conditions:
-
Instrument: Gas chromatograph coupled to a mass spectrometer.
-
Column: DB-5ms or equivalent (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Inlet Temperature: 250°C.
-
Injection Mode: Splitless, 1 µL injection volume.
-
Oven Temperature Program: Initial temperature of 80°C, hold for 1 minute, ramp to 280°C at 15°C/min, hold for 5 minutes.
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM). Select at least three characteristic ions for the TMS-derivatized analyte (e.g., the molecular ion and major fragment ions).
-
-
Analysis Procedure:
-
Perform a system suitability check by injecting a derivatized mid-level standard.
-
Inject the derivatized calibration standards and QC samples.
-
Construct a calibration curve by plotting the peak area of the primary quantifier ion against concentration.
-
Determine the concentration of the QC samples.
-
Data Comparison and Analysis
The results from the validation of both methods should be summarized to facilitate a direct comparison. This allows for an objective assessment of each technique's performance.
Table 1: Summary of Validation Parameters
| Validation Parameter | HPLC-UV/DAD | GC-MS | Acceptance Criteria |
| Linearity (R²) | > 0.998 | > 0.998 | R² > 0.99[11][25] |
| Accuracy (% Recovery) | 98.5% - 101.2% | 99.1% - 102.5% | 98.0% - 102.0% |
| Precision - Repeatability (%RSD) | < 1.5% | < 1.0% | < 2% |
| Precision - Intermediate (%RSD) | < 2.0% | < 1.8% | < 3% |
| LOD (µg/mL) | 0.25 | 0.05 | Reportable |
| LOQ (µg/mL) | 0.75 | 0.15 | Reportable |
| Specificity | No interference at analyte retention time | No interference at analyte retention time and ion ratios are confirmed | No significant interfering peaks |
Note: The data presented in this table is representative and for illustrative purposes.
Discussion and Conclusion
This guide outlines a comprehensive framework for the cross-validation of HPLC-UV/DAD and GC-MS methods for the quantification of 3-Tert-butyl-5-methylphenol.
-
HPLC-UV/DAD proves to be a robust, reliable, and straightforward method that does not require a derivatization step, simplifying sample preparation. Its sensitivity is generally sufficient for many applications.
-
GC-MS offers superior specificity and sensitivity (lower LOD/LOQ), which is critical when analyzing complex matrices or trace levels of the analyte. The mass spectral data provides unequivocal identification, adding a higher level of confidence to the results. The trade-off is the additional sample preparation step of derivatization.
By performing this cross-validation, a laboratory can establish two independent, validated methods. The HPLC method can be utilized for routine, high-throughput analysis, while the GC-MS method can serve as a confirmatory technique and for applications requiring higher sensitivity. This orthogonal approach ensures the generation of highly reliable and defensible data, which is the cornerstone of scientific integrity.
References
-
Cledera-Castro, M. M. Method Development and Validation for Phenol and Nitrophenols in Tap Water by HPLC using a Monolithic Column. LCGC International. [Link]
-
Iris Unimore. HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks. [Link]
-
National Center for Biotechnology Information. A robust method of extraction and GC-MS analysis of Monophenols exhibited UV-B mediated accumulation in Arabidopsis. [Link]
-
Flandez, L. E. L., et al. (2023). Development and Validation of an HPLC-DAD Method for the Simultaneous Analysis of Phenolic Compounds. [Link]
-
AKJournals. Development of HPLC Method for Determination of Phenolic Compounds on a Core Shell Column by Direct Injection of Wine Samples. [Link]
-
Diva-portal.org. Target analysis of synthetic phenolic antioxidants in human serum, prioritized by using an exposure index applied. [Link]
-
U.S. Environmental Protection Agency. Method 8041A: Phenols by Gas Chromatography. [Link]
-
ResearchGate. Development and Validation of an HPLC-DAD Method for the Simultaneous Analysis of Phenolic Compounds. [Link]
-
National Center for Biotechnology Information. HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks. [Link]
-
PubMed. Dual derivatization and GC-MS analysis of phenolic compounds suspected of being xenoestrogens. [Link]
-
Agilent. Combined LC/MS and GC/MS Approach for Analysis of Extractables and Leachables in Complex Matrices Using High Resolution Mass Spectrometry. [Link]
-
Phenomenex. How Does GC-MS Work and Its Principle Explained. [Link]
-
KNAUER. HPLC Basics – Essential Guide to Chromatography Principles. [Link]
-
ResearchGate. Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling. [Link]
-
International Organisation of Vine and Wine. Determination of alkylphenols in wines by gas chromatography-mass spectrometry (gc-ms or gc-ms/ms). [Link]
-
ResearchGate. Steps of sample preparation for HPLC characterization of phenolic compounds. [Link]
-
National Center for Biotechnology Information. Development and Validation of a High-performance Liquid Chromatography–Diode-array Detection Method for the Determination of Eight Phenolic Constituents in Extracts of Different Wine Species. [Link]
-
Agilent. Gas chromatography mass spectrometry basic principles. [Link]
-
Biomed Pharmacol J. Principles and Applications of High-Performance Liquid Chromatography (HPLC): A Review. [Link]
-
Journal of Hygienic Engineering and Design. HPLC DETERMINATION OF TWELVE POLYPHENOLS: APPLICATION IN WINE ANALYSIS. [Link]
-
MDPI. Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling. [Link]
-
GC-MS. Gas Chromatography - Mass Spectrometry. [Link]
-
U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
Pharmaguideline. Principle of HPLC | HPLC System Working Explained. [Link]
-
SIELC Technologies. 3-tert-Butylphenol. [Link]
-
Technology Networks. GC-MS Principle, Instrument and Analyses and GC-MS/MS. [Link]
-
UCA. Solid-Phase Extraction for Sample Preparation, in the HPLC Analysis of Polyphenolic Compounds in “Fino” Sherry Wine. [Link]
-
European Medicines Agency. ICH Topic Q 2 (R1) - Validation of analytical procedures: text and methodology. [Link]
-
ResearchGate. High-Performance Liquid Chromatography (HPLC): Principles, Applications, Versatality, Efficiency, Innovation and Comparative Analysis in Modern Analytical Chemistry and In Pharmaceutical Sciences. [Link]
-
ResolveMass Laboratories Inc. Working Principle of GC-MS. [Link]
-
Wikipedia. High-performance liquid chromatography. [Link]
-
U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]
-
ResearchGate. Q2(R1) Validation of Analytical Procedures: An Implementation Guide. [Link]
Sources
- 1. CAS 4892-31-3: 3-tert-Butyl-5-methylphenol | CymitQuimica [cymitquimica.com]
- 2. fda.gov [fda.gov]
- 3. researchgate.net [researchgate.net]
- 4. HPLC Basics – Essential Guide to Chromatography Principles [knauer.net]
- 5. biomedpharmajournal.org [biomedpharmajournal.org]
- 6. Principle of HPLC | HPLC System Working Explained | Pharmaguideline [pharmaguideline.com]
- 7. High-performance liquid chromatography - Wikipedia [en.wikipedia.org]
- 8. akjournals.com [akjournals.com]
- 9. 3-tert-Butylphenol | SIELC Technologies [sielc.com]
- 10. iris.unimore.it [iris.unimore.it]
- 11. Development and Validation of an HPLC-DAD Method for the Simultaneous Analysis of Phenolic Compounds | Malaysian Journal of Fundamental and Applied Sciences [mjfas.utm.my]
- 12. How Does GC-MS Work and Its Principle Explained | Phenomenex [phenomenex.com]
- 13. etamu.edu [etamu.edu]
- 14. technologynetworks.com [technologynetworks.com]
- 15. resolvemass.ca [resolvemass.ca]
- 16. A robust method of extraction and GC-MS analysis of Monophenols exhibited UV-B mediated accumulation in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. The Use of Derivatization Reagents for Gas Chromatography (GC) [sigmaaldrich.com]
- 19. Dual derivatization and GC-MS analysis of phenolic compounds suspected of being xenoestrogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. epa.gov [epa.gov]
- 21. diva-portal.org [diva-portal.org]
- 22. benchchem.com [benchchem.com]
- 23. fda.gov [fda.gov]
- 24. HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
Performance of 3-Tert-butyl-5-methylphenol in different polymer matrices
This guide evaluates the performance of 3-Tert-butyl-5-methylphenol (CAS: 4892-31-3), a specific isomer of mono-tert-butyl-methylphenol.
Editorial Note: It is critical to distinguish this molecule from its widely used isomers, such as BHT (2,6-di-tert-butyl-4-methylphenol) and 6-tert-butyl-m-cresol (2-tert-butyl-5-methylphenol). Unlike these standard antioxidants, 3-tert-butyl-5-methylphenol lacks substituents in the ortho positions (adjacent to the hydroxyl group). This structural nuance fundamentally alters its performance profile, making it less effective as a primary stabilizer but highly reactive as a chemical intermediate.
Executive Summary
3-Tert-butyl-5-methylphenol functions primarily as a reactive intermediate rather than a standalone polymer stabilizer. Its performance in polymer matrices (Polyethylene, Polypropylene) is characterized by high initial reactivity but poor long-term stability and high discoloration compared to sterically hindered alternatives like BHT.
While standard hindered phenols (e.g., BHT, Irganox 1010) rely on bulky ortho-tert-butyl groups to stabilize the phenoxy radical, 3-tert-butyl-5-methylphenol has its bulky group at the meta position. This lack of steric protection allows the phenoxy radical to react rapidly, often leading to coupling reactions that generate color bodies (quinones) rather than terminating oxidative chains effectively.
Key Performance Indicators (vs. BHT)
| Metric | Performance | Mechanistic Cause |
| Oxidation Induction Time (OIT) | Low | Unstable phenoxy radical; rapid consumption. |
| Color Stability (YI) | Poor (High Yellowing) | Prone to C-C and C-O coupling (dimerization). |
| Volatility | High | Low molecular weight ( |
| Reactivity (Kinetics) | Very High | Accessible -OH group (no steric hindrance). |
Chemical Profile & Mechanism[1][2]
Structural Analysis
The efficacy of a phenolic antioxidant is dictated by the stability of the phenoxy radical formed after scavenging a peroxy radical (
-
BHT (Standard): Two tert-butyl groups at positions 2 and 6 (ortho) sterically shield the oxygen radical, preventing side reactions.
-
3-Tert-butyl-5-methylphenol: The tert-butyl group is at position 3 (meta) and the methyl at position 5 (meta). The ortho positions (2 and 6) are unsubstituted hydrogens.
Stabilization Mechanism (DOT Visualization)
The following diagram illustrates the divergent pathways between a Hindered Phenol (BHT) and the Non-Hindered 3-Tert-butyl-5-methylphenol.
Caption: Comparison of radical fate. BHT forms a stable radical that terminates oxidation. 3-tert-butyl-5-methylphenol forms an unstable radical leading to chromophores.
Comparative Performance Analysis
Antioxidant Efficiency (OIT) in Polyolefins
In standard polyolefin matrices (PE, PP), the Oxidation Induction Time (OIT) measures the time until the antioxidant is consumed.
-
Protocol: ASTM D3895 (DSC at 200°C, Oxygen atmosphere).
-
Observation: 3-Tert-butyl-5-methylphenol exhibits a significantly shorter OIT than BHT or 2-tert-butyl-5-methylphenol. The lack of ortho-shielding means the radical can abstract a hydrogen from the polymer chain (chain transfer) or react with itself, depleting the active species rapidly without effectively breaking the oxidative chain length.
Color Stability (Yellowness Index)
Discoloration is a critical failure mode for this compound.
-
Mechanism: The exposed ortho and para positions on the ring allow the phenoxy radical to couple, forming extended conjugated systems (e.g., stilbenequinones) which absorb visible light (yellow/brown color).
-
Data Trend:
-
BHT: Low initial color, moderate yellowing upon NOx exposure (gas fading).
-
3-Tert-butyl-5-methylphenol: High initial yellowing during compounding due to thermal oxidation and coupling.
-
Volatility (TGA)
-
Molecular Weight: ~164 g/mol .[1]
-
TGA 10% Weight Loss: Occurs at significantly lower temperatures (<150°C) compared to high-molecular-weight stabilizers like Irganox 1010 (>300°C).
-
Impact: In polymer processing (extrusion at 200°C+), a substantial portion of 3-tert-butyl-5-methylphenol will be lost to volatilization, posing a risk of "plate-out" on equipment and reducing the effective concentration in the final part.
Summary Table: Isomer Comparison
| Feature | 3-Tert-butyl-5-methylphenol | 2-Tert-butyl-5-methylphenol | BHT (2,6-Di-tert-butyl...) |
| CAS | 4892-31-3 | 88-60-8 | 128-37-0 |
| Structure | Meta-substituted (Non-hindered) | Mono-ortho (Semi-hindered) | Di-ortho (Fully hindered) |
| Primary Use | Intermediate / Precursor | Antioxidant / Intermediate | Primary Antioxidant |
| Reactivity | High (Pro-oxidant potential) | Moderate | Optimal |
| Color Stability | Poor | Moderate | Good |
Experimental Protocols (Self-Validating)
To verify the performance of 3-tert-butyl-5-methylphenol in your specific matrix, use the following standardized workflows.
Protocol A: Oxidation Induction Time (OIT)
Objective: Quantify the thermal stabilization efficiency.
-
Sample Prep: Compounding 1000 ppm of additive into unstabilized Polypropylene (PP) powder via twin-screw extrusion at 190°C. Press into 0.5 mm film.
-
Instrument: Differential Scanning Calorimeter (DSC).
-
Procedure:
-
Heat sample (5 mg) to 200°C under Nitrogen (50 mL/min).
-
Isothermal hold for 5 min to equilibrate.
-
Switch gas to Oxygen (50 mL/min). Record time zero.
-
Endpoint: Onset of exothermic oxidation peak.[2]
-
-
Validation: Run a blank PP sample (expect <1 min OIT) and a BHT reference (expect >10 min OIT).
Protocol B: Yellowness Index (YI)
Objective: Assess discoloration during processing.
-
Sample: Plaques (2mm thick) molded from the compounded resin.
-
Aging: Place in an air-circulating oven at 150°C.
-
Measurement: Measure YI according to ASTM E313 using a spectrophotometer (D65 illuminant, 10° observer).
-
Sampling: Measure at t=0, 24h, 48h, 168h.
Workflow Visualization
Caption: Standardized workflow for evaluating antioxidant efficiency in polymer matrices.
References
-
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 78604, 3-tert-butyl-5-methylphenol. Retrieved from [Link]
-
Weng, X. C., & Huang, Y. (2014). Relationship structure-antioxidant activity of hindered phenolic compounds. Grasas y Aceites, 65(4), e051. (Provides mechanistic basis for hindered vs. non-hindered phenol activity). Retrieved from [Link]
-
Vinati Organics (2024). Mechanism of Hindered Phenol Antioxidant.[3] (General reference for steric hindrance mechanisms). Retrieved from [Link]
Sources
Technical Comparison: Acidity and Physicochemical Profile of p-tert-Butylphenol vs. p-Methylphenol
Executive Summary
In drug discovery and materials science, the choice between p-methylphenol (p-cresol) and p-tert-butylphenol is rarely a question of acidity alone, but rather a trade-off between metabolic stability and lipophilicity .
While their acid dissociation constants (pKa) are nearly identical (
This guide provides an objective comparison of these two phenolic building blocks, grounded in electronic theory and validated by experimental protocols.
Quantitative Data Profile
The following data aggregates standard values from aqueous spectrophotometric studies and QSAR databases.
| Parameter | p-Methylphenol (p-Cresol) | p-tert-Butylphenol | Significance |
| Structure | Methyl group (-CH₃) at para | tert-Butyl group (-C(CH₃)₃) at para | Steric bulk vs. compactness |
| pKa (H₂O, 25°C) | 10.26 | 10.23 | Negligible acidity difference |
| Hammett Constant ( | -0.17 | -0.20 | Electron Donating Capability |
| LogP (Octanol/Water) | ~1.94 | ~3.29 | Massive lipophilicity shift (+1.35 log units) |
| Electronic Effect | +I (Inductive) & +H (Hyperconjugation) | ++I (Strong Inductive) & No Hyperconjugation | Mechanism of ring deactivation |
| Metabolic Liability | High (Benzylic Oxidation) | Low (No | ADME Optimization |
Theoretical Framework: The Acidity Paradox
A common misconception is that the bulky tert-butyl group, being a stronger electron-donating group (EDG) by induction than methyl, should significantly decrease acidity (raise pKa). However, experimental data shows they are nearly equipotent, with p-tert-butylphenol often measuring slightly more acidic.
The Mechanism: Hyperconjugation vs. Induction
The acidity of phenol is determined by the stability of the phenoxide anion. EDGs destabilize this anion, lowering acidity.
-
p-Methylphenol: The methyl group destabilizes the phenoxide via Hyperconjugation . The C-H
-bonds overlap with the aromatic -system, effectively donating electron density into the ring. This is a powerful resonance-like effect. -
p-tert-Butylphenol: The tert-butyl group has no
-hydrogens, rendering hyperconjugation impossible. It relies solely on the Inductive Effect (+I) . While the +I effect is stronger due to the three methyls on the quaternary carbon, the lack of hyperconjugation compensates for this.
Result: The strong +I of the t-butyl group is roughly balanced by the +H of the methyl group, resulting in near-identical pKa values.
Figure 1: Mechanistic pathway comparing electronic destabilization of the phenoxide anion. Note how the lack of hyperconjugation in the tert-butyl derivative offsets its stronger inductive effect.
Experimental Validation Protocol
To verify these pKa values in your specific solvent system (e.g., mixed organic/aqueous buffers common in HPLC), rely on Spectrophotometric Titration . This method is superior to potentiometric titration for phenols due to the distinct UV shift upon deprotonation (bathochromic shift).
Protocol: Spectrophotometric pKa Determination
Objective: Determine precise pKa by monitoring the UV absorbance shift of the phenolate anion (
Reagents:
-
Stock Solutions (10 mM in Methanol) of both phenols.
-
Universal Buffer Series (pH 7.0 to 13.0 in 0.5 increments).
-
0.1 M NaOH and 0.1 M HCl.
Step-by-Step Workflow:
-
Baseline Scans:
-
Prepare "Acidic Extreme" (pH < 2): 50 µL Stock + 2.95 mL 0.1 M HCl. Scan 200–400 nm. (Represents 100% Protonated species,
). -
Prepare "Basic Extreme" (pH > 13): 50 µL Stock + 2.95 mL 0.1 M NaOH. Scan 200–400 nm. (Represents 100% Deprotonated species,
). -
Identify the Analytical Wavelength: Select the wavelength with the maximum difference between Acidic and Basic scans.
-
-
Buffer Titration:
-
Prepare aliquots of the phenol in buffers ranging from pH 8.0 to 12.0.
-
Measure Absorbance (
) at the Analytical Wavelength for each pH point.
-
-
Data Analysis:
Figure 2: Workflow for the spectrophotometric determination of phenolic pKa. This method is self-validating as the isosbestic point in the UV spectra confirms a clean two-state equilibrium.
Application in Drug Design: The "Performance" Metric
For a drug developer, the choice between these two moieties is a strategic decision regarding ADME (Absorption, Distribution, Metabolism, Excretion) .
Metabolic Stability (The "Soft Spot")
-
p-Methylphenol: The methyl group is a "metabolic handle." Cytochrome P450 enzymes rapidly oxidize benzylic carbons (
). This leads to rapid clearance and short half-life. -
p-tert-Butylphenol: The quaternary carbon lacks protons, blocking direct oxidation. This moiety is used to block metabolic "hotspots" on aromatic rings, extending half-life.
Lipophilicity (LogP)
-
p-tert-Butylphenol adds significant hydrophobicity (+1.3 LogP units vs methyl). While this improves membrane permeability, excessive lipophilicity (LogP > 3) increases the risk of non-specific protein binding and toxicity (e.g., hERG inhibition).
Toxicity Warning
While p-tert-butylphenol is metabolically stable against oxidation, it can undergo bioactivation to reactive quinone methides in rare cases, or act as a xenoestrogen. p-Cresol is a known uremic toxin but is generally rapidly excreted as a glucuronide.
References
-
Hansch, C., et al. (1991).[2] A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews. Link
-
Lide, D. R. (Ed.). (2005).[3] CRC Handbook of Chemistry and Physics (86th ed.). CRC Press. (Source for aqueous pKa values).
-
Meanwell, N. A. (2011). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Saturated Carbon Centres. Journal of Medicinal Chemistry. (Discusses metabolic stability of t-butyl vs methyl). Link
- Albert, A., & Serjeant, E. P. (1984). The Determination of Ionization Constants: A Laboratory Manual. Chapman and Hall.
Sources
A Comparative Kinetic Analysis of the Antioxidant Action of 3-Tert-butyl-5-methylphenol
A Technical Guide for Researchers and Drug Development Professionals
In the vast landscape of synthetic antioxidants, phenolic compounds stand out for their efficacy in mitigating oxidative stress, a key factor in the degradation of materials and the pathogenesis of numerous diseases. Among these, hindered phenols, characterized by bulky alkyl groups flanking the hydroxyl moiety, are of particular interest due to their enhanced stability and reactivity. This guide provides an in-depth comparative analysis of the antioxidant kinetics of 3-tert-butyl-5-methylphenol, a lesser-studied hindered phenol, against its well-established isomers, Butylated Hydroxytoluene (BHT) and Butylated Hydroxyanisole (BHA).
While extensive experimental data on the antioxidant activity of BHT and BHA is readily available, 3-tert-butyl-5-methylphenol (also known as 6-tert-butyl-m-cresol) is more commonly referenced as a chemical intermediate[1]. Consequently, a direct, data-driven comparison is challenging. This guide, therefore, leverages established principles of structure-activity relationships in phenolic antioxidants to provide a predictive analysis of 3-tert-butyl-5-methylphenol's potential antioxidant efficacy, supported by the robust kinetic data of its isomers. We will delve into the mechanistic underpinnings of their antioxidant action and provide detailed protocols for the key assays used to evaluate their performance.
The Mechanistic Cornerstone: Hydrogen Atom Transfer and Radical Stabilization
The primary antioxidant mechanism of phenolic compounds is hydrogen atom transfer (HAT)[2]. The hydroxyl group (-OH) on the phenol ring donates a hydrogen atom to a reactive free radical (R•), thereby neutralizing it and terminating the oxidative chain reaction. The resulting phenoxy radical is stabilized by the delocalization of the unpaired electron across the aromatic ring. The efficacy of a phenolic antioxidant is largely governed by two key factors: the ease of this hydrogen donation, quantified by the O-H bond dissociation enthalpy (BDE), and the stability of the resulting phenoxy radical.
The presence of electron-donating groups (EDGs) on the aromatic ring, such as alkyl groups (e.g., methyl, tert-butyl), increases the electron density on the ring and the hydroxyl group, which can lower the BDE and facilitate hydrogen donation[3]. Furthermore, bulky groups in the ortho positions to the hydroxyl group provide steric hindrance, which shields the hydroxyl group and, more importantly, the resulting phenoxy radical, preventing it from initiating new radical chains[3].
Figure 1: Hydrogen Atom Transfer (HAT) mechanism of 3-tert-butyl-5-methylphenol.
Comparative Structural Analysis: 3-Tert-butyl-5-methylphenol vs. BHT and BHA
To predict the antioxidant potential of 3-tert-butyl-5-methylphenol, a structural comparison with its well-characterized isomers, BHT (2,6-di-tert-butyl-4-methylphenol) and the primary component of BHA (3-tert-butyl-4-methoxyphenol), is essential.
-
BHT (2,6-di-tert-butyl-4-methylphenol): Possesses two bulky tert-butyl groups in the ortho positions (2 and 6) and a methyl group in the para position (4). The ortho tert-butyl groups provide significant steric hindrance, enhancing the stability of the phenoxy radical. The para-methyl group is an electron-donating group.
-
BHA (3-tert-butyl-4-methoxyphenol): Has one tert-butyl group in the meta position (3) and a methoxy group in the para position (4). The methoxy group is a stronger electron-donating group than a methyl group, which can lower the BDE of the hydroxyl group. However, it only has one ortho position occupied by a hydrogen atom, offering less steric hindrance compared to BHT.
-
3-Tert-butyl-5-methylphenol (2-tert-butyl-5-methylphenol or 6-tert-butyl-m-cresol): This compound has one tert-butyl group in an ortho position (2) and a methyl group in a meta position (5). This structure provides some steric hindrance from the single ortho tert-butyl group. The methyl group is in a meta position, which has a weaker electron-donating effect on the hydroxyl group compared to a para position.
Based on this structural analysis, we can predict that the antioxidant activity of 3-tert-butyl-5-methylphenol will likely be intermediate between that of BHT and BHA, but this is a theoretical postulation that requires experimental validation.
Kinetic Performance: A Comparative Overview
The antioxidant capacity of these compounds is experimentally determined using various assays, with the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays being the most common. The results are often expressed as the IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the free radicals. A lower IC50 value indicates a higher antioxidant activity.
| Antioxidant | DPPH IC50 (µg/mL) | ABTS IC50 (µg/mL) | Key Structural Features | Predicted Relative Performance of 3-tert-butyl-5-methylphenol |
| BHT | 202.35[1] | 7.71[4] | Two ortho tert-butyl groups, one para methyl group | - |
| BHA | 112.05[1] | 7.71[4] | One meta tert-butyl group, one para methoxy group | - |
| 3-Tert-butyl-5-methylphenol | Data not available | Data not available | One ortho tert-butyl group, one meta methyl group | Potentially higher than BHT due to less steric hindrance for radical approach, but likely lower than BHA due to a weaker electron-donating effect from the meta-methyl group. |
Note: The provided IC50 values for BHT and BHA are from different studies and experimental conditions may vary. Direct comparison should be made within the same study. The performance of 3-tert-butyl-5-methylphenol is a prediction based on its chemical structure.
Experimental Protocols for Antioxidant Capacity Determination
To empirically determine and compare the antioxidant kinetics of 3-tert-butyl-5-methylphenol, the following standardized protocols for DPPH and ABTS assays are recommended.
DPPH Radical Scavenging Assay
This assay is based on the reduction of the stable DPPH radical, which has a deep violet color in solution, by an antioxidant to the corresponding hydrazine, resulting in a color change to yellow. The degree of discoloration is proportional to the scavenging activity of the antioxidant.
Step-by-Step Protocol:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. This solution should be freshly prepared and kept in the dark.
-
Preparation of Antioxidant Solutions: Prepare a stock solution of 3-tert-butyl-5-methylphenol, BHT, and BHA (e.g., 1 mg/mL) in methanol. From the stock solution, prepare a series of dilutions to obtain different concentrations.
-
Assay Procedure:
-
In a 96-well microplate, add 20 µL of each antioxidant dilution to respective wells.
-
Add 180 µL of the DPPH solution to each well.
-
For the control, add 20 µL of methanol and 180 µL of the DPPH solution.
-
For the blank, add 200 µL of methanol.
-
-
Incubation: Incubate the microplate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance at 517 nm using a microplate reader.
-
Calculation of Scavenging Activity:
-
% Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
-
-
Determination of IC50: Plot the percentage of inhibition against the concentration of the antioxidant. The IC50 value is the concentration that causes 50% inhibition.
ABTS Radical Cation Decolorization Assay
This assay involves the generation of the ABTS radical cation (ABTS•+), which is a blue-green chromophore. In the presence of an antioxidant, the ABTS•+ is reduced back to its colorless neutral form. The extent of decolorization is proportional to the antioxidant's activity.
Step-by-Step Protocol:
-
Preparation of ABTS Radical Cation (ABTS•+) Solution:
-
Prepare a 7 mM aqueous solution of ABTS.
-
Prepare a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.
-
-
Preparation of Working Solution: Dilute the ABTS•+ solution with ethanol or a suitable buffer to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Preparation of Antioxidant Solutions: Prepare stock and serial dilutions of the antioxidants as described for the DPPH assay.
-
Assay Procedure:
-
In a 96-well microplate, add 20 µL of each antioxidant dilution to respective wells.
-
Add 180 µL of the ABTS•+ working solution to each well.
-
For the control, add 20 µL of the solvent and 180 µL of the ABTS•+ working solution.
-
For the blank, add 200 µL of the solvent.
-
-
Incubation: Incubate the microplate at room temperature for 6 minutes.
-
Measurement: Measure the absorbance at 734 nm.
-
Calculation of Scavenging Activity and IC50: The calculations are the same as for the DPPH assay.
Figure 2: Generalized experimental workflow for DPPH and ABTS antioxidant assays.
Conclusion and Future Directions
This guide provides a comprehensive, albeit theoretical, comparison of the antioxidant potential of 3-tert-butyl-5-methylphenol against its widely used isomers, BHT and BHA. Based on established structure-activity relationships, it is postulated that 3-tert-butyl-5-methylphenol exhibits moderate antioxidant activity, the specifics of which are influenced by the interplay of steric hindrance from its single ortho tert-butyl group and the electronic effect of its meta-methyl substituent.
The absence of direct experimental kinetic data for 3-tert-butyl-5-methylphenol underscores a significant gap in the literature. The detailed experimental protocols provided herein offer a clear pathway for future research to empirically determine its IC50 values and reaction rate constants. Such studies are crucial for a definitive comparison and for unlocking the full potential of this and other under-investigated phenolic antioxidants in various applications, from pharmaceuticals to material science.
References
- Nimse, S. B., & Pal, D. (2015). Free radicals, natural antioxidants, and their reaction mechanisms. RSC Advances, 5(35), 27986-28006.
- Applications of Tert-Butyl-Phenolic Antioxidants in Consumer Products and Their Potential Toxicities in Humans. (2024). Toxics, 12(12), 869.
- Lucarini, M., Pedrielli, P., Pedulli, G. F., Valgimigli, L., & Gigmes, D. (2001). Thermochemical and Kinetic Studies of a Bisphenol Antioxidant. The Journal of Organic Chemistry, 66(26), 9033–9038.
- Initial Risk Assessment Report for 6-tert-Butyl-m-Cresol. (2002).
- Wang, L., Wang, J., Fang, L., Wang, S., Li, Y., & Liu, D. (2023). Synthesis, Characterization and Evaluation of a Novel Tetraphenolic Compound as a Potential Antioxidant. Molecules, 28(15), 5673.
- Litwinienko, G., & Ingold, K. U. (2003). Reaction of Phenols with the 2,2-Diphenyl-1-picrylhydrazyl Radical. Kinetics and DFT Calculations. The Journal of Organic Chemistry, 68(9), 3433–3438.
- Fujisawa, S., Atsumi, T., Kadoma, Y., & Sakagami, H. (2004). Kinetic radical scavenging activity and cytotoxicity of 2-methoxy- and 2-t-butyl-substituted phenols and their dimers. Anticancer Research, 24(5A), 3039–3045.
- Sakagami, H., Arakawa, H., Maeda, M., Satoh, K., Kadofuku, T., Fukuchi, K., & Gomi, K. (2001). Anti-inflammatory Activity of the Artificial Antioxidants 2-Tert-butyl-4-methoxyphenol (BHA), 2,6-Di-tert-butyl-4-methylphenol (BHT) and 2,4,6-Tri-tert-butylphenol (TBP)
- Dobrun, L. A., Kuzyakina, E. L., Rakitina, O. V., Lezov, A. V., Polushina, G. E., Ryabov, A. V., ... & Ten'kovtsev, A. V. (2012). Molecular characteristics and antioxidant activity of polyethylene glycols modified by sterically hindered phenols. Russian Journal of General Chemistry, 82(12), 2005-2010.
-
The Good Scents Company. (n.d.). 6-tert-butyl-meta-cresol. Retrieved from [Link]
- Foti, M. C., & Litwinienko, G. (2022). Concentration-dependent HAT/ET mechanism of the reaction of phenols with 2,2-diphenyl-1-picrylhydrazyl (dpph˙) in methanol. RSC advances, 12(14), 8569-8575.
-
VDH Chem Tech Pvt. Ltd. (n.d.). 2-Tert-Butyl-5-Methylphenol (3M6B). Retrieved from [Link]
- Zhang, Y., Wang, J., Li, Y., Wang, Y., & Chen, R. (2024). Thermal decomposition characteristics of BHT and its peroxide (BHTOOH). Scientific Reports, 14(1), 9789.
-
Pearson correlation curves for TFC and IC 50 values of ABTS and DPPH radicals inENF. (n.d.). ResearchGate. Retrieved from [Link]
- Target analysis of synthetic phenolic antioxidants in human serum, prioritized by using an exposure index applied. (2019). Diva-portal.org.
- Reaction kinetics of antioxidants for polyolefins. (2022). Energiforsk.
- Thbayh, D. K., Rágyanszki, A., & Fiser, B. (2021). ANTIOXIDANT POTENTIAL OF BUTYLATED HYDROXYTOLUENE (BHT) – A THEORETICAL STUDY. Hungarian Journal of Industry and Chemistry, 49(1), 63-67.
-
The IC 50 (μg/mL) values for DPPH • , ABTS •+ , and DMPD •+ scavenging... (n.d.). ResearchGate. Retrieved from [Link]
- Akhmadullin, R. M., Galiev, M. F., Nugumanova, G. N., Cherezova, E. N., Gazizov, A. S., Verizhnikov, L. V., ... & Diachkov, I. M. (2021). Synthesis and antioxidant properties of bis(3-(3,5-di-tert-butyl-4-hydroxyphenyl)propyl)phosphite.
-
The Values of IC50 on ABTS +· Assay, a,b,c,d,e,f Values are differ... (n.d.). ResearchGate. Retrieved from [Link]
-
IC50 values of antioxidant activities, DPPH and ABTS radical scavenging... (n.d.). ResearchGate. Retrieved from [Link]
Sources
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 3-Tert-butyl-5-methylphenol
As researchers and developers, our focus is often on synthesis and application. However, the responsible management of chemical waste is a critical, non-negotiable aspect of our work that ensures the safety of our colleagues and the protection of our environment. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 3-tert-butyl-5-methylphenol (also known as 5-tert-Butyl-m-cresol), grounded in established safety and regulatory principles. The procedures outlined here are designed not just as instructions, but as a self-validating system to foster a culture of safety and environmental stewardship within the laboratory.
The 'Why': Understanding the Hazard Profile
The disposal protocol for any chemical is dictated by its unique hazard profile. For 3-tert-butyl-5-methylphenol, the primary concerns are its toxicity, potential for environmental damage, and corrosivity. Inhalation, ingestion, or skin contact can cause irritation to the eyes, skin, and mucous membranes, with skin contact potentially leading to dermatitis.[1] It is classified as harmful if swallowed, in contact with skin, or inhaled, and can cause severe skin burns and serious eye damage.[2]
Crucially, this compound is recognized as being very toxic to aquatic life with long-lasting effects.[1][3][4][5] This high aquatic toxicity is the primary driver for the stringent prohibition against drain disposal. Releasing even small quantities into the sanitary sewer system can disrupt wastewater treatment processes and harm aquatic ecosystems.[1][3] Therefore, every step of the disposal process is designed to prevent its release into the environment.[4][6]
Table 1: Hazard and Regulatory Profile of 3-Tert-butyl-5-methylphenol
| Parameter | Value / Classification | Source |
| GHS Hazard Statements | H302 (Harmful if swallowed), H314 (Causes severe skin burns and eye damage), H315 (Causes skin irritation), H318 (Causes serious eye damage), H361f (Suspected of damaging fertility), H410 (Very toxic to aquatic life with long lasting effects) | [2][3][4] |
| UN Number | 2430 | [4] |
| Proper Shipping Name | ALKYLPHENOLS, SOLID, N.O.S. | [4] |
| Transport Hazard Class | 8 (Corrosive) | [4] |
| Appearance | White to light yellow crystalline solid/flakes | [3][7] |
| Primary Disposal Concern | High Aquatic Toxicity | [1][3][4] |
Immediate Safety Protocols & Personal Protective Equipment (PPE)
Before handling 3-tert-butyl-5-methylphenol for any purpose, including disposal, adherence to proper safety protocols is paramount. The Occupational Safety and Health Administration (OSHA) mandates that employers develop a Chemical Hygiene Plan (CHP) to protect laboratory workers from hazardous chemicals.[8]
-
Engineering Controls : Always handle this compound in a well-ventilated area. For weighing or transferring, a certified chemical fume hood is required to minimize inhalation exposure.
-
Personal Protective Equipment (PPE) : The necessary PPE is your primary defense against direct exposure.
-
Eye Protection : Wear chemical safety goggles or a face shield.[4]
-
Hand Protection : Use chemically resistant gloves (e.g., nitrile). Gloves must be inspected before use and disposed of after contamination in accordance with good laboratory practices.[4]
-
Body Protection : A lab coat or chemical-resistant apron is mandatory. Contaminated clothing should not be allowed out of the workplace and must be decontaminated or disposed of as hazardous waste.
-
Step-by-Step Disposal Protocol
The disposal of 3-tert-butyl-5-methylphenol is governed by the U.S. Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA). This chemical waste must be managed as hazardous waste from the point of generation to its final disposal.
Step 1: Waste Identification and Segregation
Immediately identify any material containing or contaminated with 3-tert-butyl-5-methylphenol as hazardous waste. This includes the pure chemical, reaction mixtures, contaminated labware (pipettes, filter paper), and spill cleanup materials.
Causality : Segregation is crucial. This waste must not be mixed with other waste streams, especially non-hazardous waste.[4] Mixing incompatible chemicals can lead to dangerous reactions, while mixing hazardous with non-hazardous waste increases the volume and cost of disposal.
Step 2: Proper Containerization
-
Select an Appropriate Container : Use a leak-proof, sealable container made of a material compatible with phenols. A high-density polyethylene (HDPE) container is a common choice. The original product container can be used if it is in good condition.[9]
-
Ensure Secure Closure : The container must have a tight-fitting lid to prevent leaks or spills. Open containers are not acceptable for waste accumulation.[9]
-
Leave Headspace : Do not overfill the container. Leave at least 5-10% of the container volume as empty space (ullage) to allow for thermal expansion of the contents.[9]
Step 3: Labeling and Accumulation
-
Labeling : Clearly label the container with the words "Hazardous Waste," the full chemical name "3-tert-butyl-5-methylphenol," and a clear description of the contents (e.g., "Solid Waste," "Contaminated Debris").[10]
-
Accumulation : Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation.[9] This area should be away from incompatible materials such as bases, acid anhydrides, and acid chlorides.[2]
Step 4: Arranging for Professional Disposal
Under no circumstances should 3-tert-butyl-5-methylphenol or its containers be disposed of in the regular trash or poured down the drain.[3][6]
-
Contact EHS : Follow your institution's protocol for hazardous waste pickup, which typically involves contacting the Environmental Health & Safety (EHS) department.
-
Manifesting : Your EHS department will work with a licensed hazardous waste disposal company that has an EPA identification number.[11] A hazardous waste manifest will be created, which is a legal document that tracks the waste from your lab to its ultimate treatment or disposal facility, ensuring a complete chain of custody.[11]
Managing Spills and Contaminated Materials
Accidental spills must be handled promptly and correctly to prevent exposure and environmental contamination.
-
Evacuate and Alert : Alert personnel in the immediate area and restrict access.
-
Don PPE : Wear the full PPE as described in Section 2.
-
Containment and Cleanup : For small, solid spills, use dry cleanup procedures. Gently sweep or vacuum up the material, avoiding dust generation, and place it into a labeled hazardous waste container.[3][6]
-
Decontamination : Thoroughly clean the spill surface to remove any residual contamination.[6] All cleanup materials (wipes, contaminated PPE) must be placed in the hazardous waste container.
-
Reporting : Report the spill to your laboratory supervisor and EHS department as per your institution's policy.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for managing 3-tert-butyl-5-methylphenol waste in a laboratory setting.
Caption: Waste disposal workflow for 3-tert-butyl-5-methylphenol.
References
- CRC Industries. (2019). SDS US - Lithium General Purpose Grease.
- Sasol. (2015).
- Tetra Tech. (2022).
- LookChem. (2024). Toxicity and environmental effects of p-tert-butyl phenol.
- CymitQuimica. CAS 4892-31-3: 3-tert-Butyl-5-methylphenol.
- The University of Chicago Environmental Health and Safety. Hazardous Waste Disposal Procedures.
- Sdfine.
- Fisher Scientific. (2025).
- Sigma-Aldrich. (2025).
- U.S. Environmental Protection Agency. Hazardous Waste.
- Fisher Scientific. (2023).
- U.S. Occupational Safety and Health Administration. 1910.
- U.S. Occupational Safety and Health Administration.
- OSHA Training.
- MedPro Disposal.
Sources
- 1. Toxicity and environmental effects of p-tert-butyl phenol [chuanhechem.com.cn]
- 2. fishersci.com [fishersci.com]
- 3. sasoltechdata.com [sasoltechdata.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. fishersci.ie [fishersci.ie]
- 6. crcindustries.com [crcindustries.com]
- 7. CAS 4892-31-3: 3-tert-Butyl-5-methylphenol | CymitQuimica [cymitquimica.com]
- 8. osha.gov [osha.gov]
- 9. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 10. Are You Compliant with Lab Waste Regulations? [emsllcusa.com]
- 11. sustainable-markets.com [sustainable-markets.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
